molecular formula C13H17NO3 B7989569 (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate

(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate

Cat. No.: B7989569
M. Wt: 235.28 g/mol
InChI Key: SIUNLOZEQSBXJC-LBPRGKRZSA-N
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Description

(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (3S)-3-methoxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-12-7-8-14(9-12)13(15)17-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUNLOZEQSBXJC-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Implementation of 3-Methoxy Pyrrolidine Chiral Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As drug discovery increasingly relies on high-sp³ fraction scaffolds to improve clinical success rates, the pyrrolidine ring has emerged as a privileged structural motif. However, the basicity of unsubstituted pyrrolidines often leads to suboptimal pharmacokinetic (PK) profiles and off-target toxicities. This whitepaper provides an in-depth technical analysis of 3-methoxy pyrrolidine—a chiral building block that elegantly solves these liabilities through stereospecific electronic modulation.

The Causality of Scaffold Selection: Why 3-Methoxy Pyrrolidine?

In medicinal chemistry, the incorporation of aliphatic nitrogen heterocycles is standard practice for improving aqueous solubility and forming critical salt bridges with target proteins. However, unsubstituted pyrrolidine possesses a high pKa (~11.3), meaning it is almost entirely protonated at physiological pH (7.4). This high basicity can severely restrict passive membrane permeability, increase the risk of phospholipidosis, and trigger hERG channel blockade—a critical cardiovascular liability.

The introduction of a methoxy group at the C3 position of the pyrrolidine ring fundamentally alters the molecule's physicochemical properties through the inductive electron-withdrawing effect (-I effect) of the oxygen atom.

  • pKa Modulation: The electronegative methoxy group pulls electron density away from the basic nitrogen, lowering the pKa to approximately 8.5–9.0. This subtle shift increases the fraction of the neutral (unprotonated) species at pH 7.4, directly enhancing passive cellular permeability and oral bioavailability.

  • Stereospecific Target Engagement: The chiral centers in (3R)- and (3S)-3-methoxypyrrolidine provide a defined spatial vector. The methoxy oxygen acts as a potent hydrogen-bond acceptor, allowing for highly directional interactions within tight enzymatic or receptor binding pockets.

  • Metabolic Stability: The steric bulk and electron-withdrawing nature of the methoxy group can shield the pyrrolidine ring from rapid oxidative metabolism by Cytochrome P450 enzymes (e.g., CYP3A4).

Quantitative Impact of C3-Substitution
ScaffoldCalculated pKa (Amine)CLogPH-Bond DonorsH-Bond AcceptorsPrimary Medicinal Chemistry Benefit
Pyrrolidine ~11.30.4611High solubility, but poor permeability and high hERG risk.
3-Hydroxypyrrolidine ~9.5-0.1522Improved pKa, but H-bond donor increases polar surface area (PSA).
3-Methoxypyrrolidine ~8.80.2512Optimal balance: Lower pKa, capped H-bond donor, high permeability.

Validated Synthetic Methodology and Enantiomeric Resolution

The commercial viability of a chiral building block depends on scalable, enantioselective synthesis. The standard route to (3R)- or (3S)-3-methoxypyrrolidine hydrochloride begins with the chiral pool, specifically utilizing enantiopure N-Boc-3-hydroxypyrrolidine.

Experimental Protocol: Synthesis of (R)-3-Methoxypyrrolidine Hydrochloride

Note: This protocol is designed as a self-validating system. The choice of reagents and analytical checkpoints ensures that stereochemical integrity is maintained and reaction completion is unambiguously confirmed.

Step 1: O-Methylation

  • Reaction: Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Causality: NaH is chosen over weaker bases to ensure rapid, quantitative deprotonation of the secondary alcohol without risking epimerization of the chiral center.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Stir at room temperature for 4 hours.

  • Validation: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. Monitor via TLC (Hexane:EtOAc 3:1); the product will show a higher Rf than the starting material due to the loss of the hydroxyl group.

Step 2: Boc Deprotection and Salt Formation

  • Reaction: Dissolve the crude tert-butyl (R)-3-methoxypyrrolidine-1-carboxylate (1100 mg, 5.47 mmol) in a 4M HCl/dioxane solution (15 mL, 60 mmol) 1.

  • Causality of Solvent: Dioxane is a polar aprotic solvent that effectively solubilizes the Boc-protected precursor while allowing the highly polar, deprotected amine hydrochloride salt to precipitate, driving the equilibrium forward and simplifying isolation.

  • Execution: Stir the reaction for 16 hours at 20 °C. Concentrate the mixture under reduced pressure to yield the crude product as an oil or hygroscopic solid.

  • Analytical Validation: Confirm structure via ¹H NMR (CDCl₃, 400 MHz). The critical diagnostic marker is the complete disappearance of the 9-proton singlet at ~1.45 ppm (Boc group). Key product shifts: δH = 10.10-9.39 (m, 2H, NH₂⁺), 4.13-4.04 (m, 1H, CH-O), 3.31 (s, 3H, OCH₃) 1.

Workflow Start N-Boc-3-hydroxypyrrolidine (Chiral Pool) Methylation O-Methylation (NaH, MeI) Start->Methylation Maintain ee% Deprotection Boc Deprotection (4M HCl/Dioxane) Methylation->Deprotection Quantitative BuildingBlock (3R)- or (3S)-3-Methoxypyrrolidine Hydrochloride Deprotection->BuildingBlock Isolation Diversification Late-Stage Diversification (SNAr, Buchwald-Hartwig) BuildingBlock->Diversification Scaffold Hopping Lead Lead Compound (Optimized PK/PD) Diversification->Lead SAR Optimization

Fig 1: Synthetic workflow and hit-to-lead optimization using the 3-methoxypyrrolidine building block.

High-Impact Applications in Medicinal Chemistry

The versatility of 3-methoxypyrrolidine is demonstrated by its successful integration into diverse therapeutic pipelines, ranging from oncology to infectious diseases and neuroscience.

Case Study 1: Immuno-Oncology (Adenosine Receptor Antagonists)

In the hypoxic tumor microenvironment, extracellular adenosine acts as a potent immunosuppressant by binding to A2A and A2B receptors on T-cells, raising intracellular cAMP and halting T-cell proliferation. Researchers have developed novel triple A1/A2A/A2B adenosine receptor antagonists containing a 6-aminonicotinonitrile core. During the hit-to-lead optimization, the incorporation of 3-methoxypyrrolidine via palladium-catalyzed cross-coupling (Pd(OAc)₂, 100 °C) yielded highly potent antagonists 2. The chiral methoxy group provided essential steric bulk that locked the compound into the bioactive conformation within the orthosteric binding site.

Pathway Tumor Tumor Cell (Produces Adenosine) Adenosine Extracellular Adenosine Tumor->Adenosine Secretion A2AR A2A/A2B Receptors (On T-Cells) Adenosine->A2AR Binds cAMP Intracellular cAMP ↑ (Immunosuppression) A2AR->cAMP Stimulates Activation T-Cell Activation (Tumor Killing) cAMP->Activation Inhibits Antagonist 3-Methoxypyrrolidine Antagonist Antagonist->A2AR Blocks (Competitive) Antagonist->Activation Restores

Fig 2: Mechanism of A2A/A2B receptor blockade by 3-methoxypyrrolidine derivatives in oncology.

Case Study 2: Infectious Disease (Topoisomerase Inhibitors)

Combating multidrug-resistant (MDR) Gram-negative bacteria requires navigating complex cellular envelopes and efflux pumps. A novel class of indolyl-containing 4-hydroxy-2-pyridone type II DNA topoisomerase inhibitors was recently optimized by appending 3-methoxypyrrolidine to the core scaffold (e.g., Compound 6dd) 3. The reduced basicity of the methoxy-substituted pyrrolidine prevented the molecule from becoming trapped in the periplasm or being rapidly extruded by RND-family efflux pumps, resulting in potent dual targeting of bacterial DNA gyrase and topoisomerase IV.

Case Study 3: Neuroscience (IRL752 / Mesdopetam)

In the CNS space, precise tuning of lipophilicity and basicity is mandatory for blood-brain barrier (BBB) penetration. IRL752, chemically known as (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine, is a clinical-stage therapeutic developed for Parkinson's disease psychosis and dyskinesia. It acts as a regioselective transmission-enhancer via 5-HT₇ receptor and α2C-adrenoceptor antagonism 4. The C3-methoxy group is critical for optimal CNS exposure and specific receptor binding kinetics.

Advanced Synthetic Methodologies: Asymmetric Cycloadditions

Beyond its use as a terminal appendage, 3-methoxypyrrolidine derivatives serve as complex intermediates in advanced catalysis. Recent breakthroughs have demonstrated the use of highly diastereo- and enantioselective[3+2] cycloadditions of 2,2′-diester aziridines with 3,4-dihydropyran derivatives to synthesize highly substituted 3-methoxypyrrolidine and octahydropyrano[2,3-c]pyrrole architectures 5. These methodologies allow for the rapid construction of complex, multi-chiral-center frameworks that map perfectly onto the sp³-rich chemical space desired by modern drug discovery programs.

Conclusion

The transition from flat, sp²-hybridized aromatics to three-dimensional, sp³-rich scaffolds is a defining trend in contemporary drug design. The 3-methoxypyrrolidine building block is a masterclass in rational physicochemical tuning. By strategically deploying an electronegative methoxy group on a chiral pyrrolidine core, medicinal chemists can concurrently solve liabilities related to basicity, permeability, and target specificity. As demonstrated across oncology, infectious disease, and neurology, this scaffold remains an indispensable tool in the pursuit of optimized clinical candidates.

References

  • ChemicalBook. "(R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE | 474707-30-7". ChemicalBook.
  • Journal of Medicinal Chemistry. "Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy". ACS Publications.
  • Journal of Medicinal Chemistry. "Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria". PMC / ACS Publications.
  • Hjorth, S. et al. "Integrative Research Laboratories Sweden AB (IRL AB) ... IRL752". Pharmacology / ResearchGate.
  • Liao, Y. et al. "Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives". ACS Catalysis.

Sources

(S)-1-Cbz-3-methoxypyrrolidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-1-Cbz-3-methoxypyrrolidine: A Chiral Building Block for Advanced Drug Discovery

Introduction

(S)-1-Cbz-3-methoxypyrrolidine is a chiral synthetic building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. As a derivative of pyrrolidine, one of the most frequently utilized five-membered nitrogen heterocycles in FDA-approved drugs, it offers a unique combination of structural features essential for modern pharmaceutical design.[1] The pyrrolidine scaffold provides a saturated, non-planar structure that allows for the exploration of three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity to biological targets.[1]

This guide provides a comprehensive overview of (S)-1-Cbz-3-methoxypyrrolidine, detailing its core molecular attributes, a validated synthetic protocol, and its strategic applications in pharmaceutical research. The content herein is synthesized for professionals seeking to leverage this versatile intermediate in the creation of novel therapeutics.

Molecular and Physicochemical Profile

The fundamental properties of (S)-1-Cbz-3-methoxypyrrolidine are summarized below. These values are calculated based on its chemical structure, as extensive experimental data for this specific derivative is not widely published. For context, it is an isomer of 1-Cbz-3-hydroxymethylpyrrolidine, sharing the same molecular formula and weight.[2]

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃Calculated
Molecular Weight 235.28 g/mol Calculated
IUPAC Name Benzyl (3S)-3-methoxypyrrolidine-1-carboxylateStandard Nomenclature
Chirality (S)-enantiomerName Designation
Monoisotopic Mass 235.120843 DaCalculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bond Count 4Calculated

Strategic Importance in Medicinal Chemistry

The value of (S)-1-Cbz-3-methoxypyrrolidine as a building block stems from three key structural features:

  • The Pyrrolidine Core : This saturated heterocyclic scaffold is a proven pharmacophore found in numerous natural products and synthetic drugs. Its non-planar, puckered conformation allows for substituents to be projected in precise three-dimensional vectors, which is crucial for optimizing interactions within the binding pockets of proteins and enzymes.[1]

  • The Cbz Protecting Group : The Carboxybenzyl (Cbz) group on the pyrrolidine nitrogen is a robust and widely used protecting group in peptide synthesis and organic chemistry.[3] It provides stability during multi-step synthetic sequences and can be reliably removed under specific conditions (typically hydrogenolysis), allowing for subsequent functionalization of the nitrogen atom.

  • The Chiral Methoxy Group : The (S)-configured methoxy group at the 3-position serves two purposes. Firstly, it locks in a specific stereochemistry, which is paramount for achieving selectivity for biological targets, as enantiomers of a drug can have vastly different pharmacological activities.[4] Secondly, the methoxy group itself can act as a key pharmacophoric feature, participating in hydrogen bonding or other non-covalent interactions within a receptor active site.

Synthesis Protocol: Williamson Ether Synthesis

A reliable and standard method for preparing (S)-1-Cbz-3-methoxypyrrolidine is through the methylation of its corresponding alcohol precursor, (S)-1-Cbz-3-hydroxypyrrolidine, which is commercially available.[5] The following protocol is based on the well-established Williamson ether synthesis.

Causality and Experimental Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers. The reaction proceeds via an Sₙ2 mechanism. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to quantitatively deprotonate the hydroxyl group of the starting material, forming a potent sodium alkoxide nucleophile. This alkoxide then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group to form the desired methoxy ether. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) are ideal as they effectively solvate the cation (Na⁺) without interfering with the nucleophile.

Step-by-Step Methodology
  • Preparation : To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (10 mL per 1 mmol of alcohol).

  • Deprotonation : Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution of (S)-1-Cbz-3-hydroxypyrrolidine (1.0 equivalent) in THF.

  • Activation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. During this time, the evolution of hydrogen gas should cease, indicating the complete formation of the sodium alkoxide.

  • Methylation : Cool the reaction mixture back down to 0 °C. Add methyl iodide (CH₃I, 1.5 equivalents) dropwise via syringe.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Workup : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure (S)-1-Cbz-3-methoxypyrrolidine.

G SM (S)-1-Cbz-3-hydroxypyrrolidine (Starting Material) Reagents 1. NaH, Anhydrous THF, 0°C to RT 2. CH3I, 0°C to RT SM->Reagents Intermediate Sodium (S)-1-Cbz-pyrrolidin-3-oxide (Alkoxide Intermediate) Reagents->Intermediate Product (S)-1-Cbz-3-methoxypyrrolidine (Final Product) Intermediate->Product SN2 Attack Workup Aqueous Workup & Purification Product->Workup

Caption: Synthetic workflow for (S)-1-Cbz-3-methoxypyrrolidine via Williamson ether synthesis.

Applications in Drug Discovery

The primary application of (S)-1-Cbz-3-methoxypyrrolidine is as a chiral intermediate in the synthesis of complex, biologically active molecules. Its utility is analogous to other substituted Cbz-pyrrolidines, such as (S)-(+)-1-Cbz-3-aminopyrrolidine, which serve as key precursors for pharmaceuticals targeting neurological disorders and for creating peptide-based therapeutics.[6]

By incorporating this building block, drug development professionals can:

  • Introduce Stereochemical Complexity : The predefined (S)-stereocenter is transferred to the final drug candidate, which is essential for enantioselective interactions with biological receptors.[4]

  • Enhance Physicochemical Properties : The saturated pyrrolidine ring increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ is correlated with improved clinical success rates, partly due to better solubility and metabolic stability profiles compared to flat, aromatic systems.

  • Serve as a Versatile Scaffold : After its incorporation into a larger molecule, the Cbz group can be removed to reveal a secondary amine. This amine can then be functionalized further, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

(S)-1-Cbz-3-methoxypyrrolidine is a high-value chiral building block for the synthesis of advanced pharmaceutical agents. Its well-defined stereochemistry, combined with the proven pyrrolidine scaffold and the utility of the Cbz protecting group, makes it an indispensable tool for medicinal chemists. The synthetic route to this compound is straightforward and relies on fundamental, reliable organic reactions, ensuring its accessibility for research and development. By leveraging this and similar chiral intermediates, scientists can continue to push the boundaries of drug design, creating more potent, selective, and effective therapies for a wide range of human diseases.

References

  • Molecules. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available from: [Link]

  • ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Available from: [Link]

  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • PubMed. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. Available from: [Link]

  • PubMed. Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. Available from: [Link]

  • PubChemLite. Benzyl 3-hydroxypyrrolidine-1-carboxylate (C12H15NO3). Available from: [Link]

Sources

Difference between (S) and (R)-Benzyl 3-methoxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of medicinal chemistry, the distinction between (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate and its (R)-enantiomer is not merely structural—it is functional. While these two compounds share identical scalar physical properties (boiling point, solubility, refractive index) in achiral environments, their behavior diverges radically in chiral environments, including enzymatic pockets and polarized light interactions.

This guide provides a comprehensive technical analysis of these two chiral building blocks. It focuses on their discrimination via chiral HPLC, their specific synthetic pathways from the chiral pool, and their critical role as intermediates in the synthesis of kinase inhibitors and GPCR ligands.

Chemical Identity & Physical Properties

The core pyrrolidine ring is a "privileged scaffold" in drug discovery. The Cbz (benzyloxycarbonyl) group at the


 position serves as a robust protecting group, stable to acidic and basic conditions but cleavable via hydrogenolysis. The methoxy group at 

introduces a specific dipole and hydrogen-bond acceptor capability without the H-bond donor liability of a free hydroxyl group.
Comparative Property Table
Property(S)-Isomer(R)-Isomer
CAS Number 100378-79-8 (Representative)133034-03-4 (Representative)
Molecular Formula


Molecular Weight 235.28 g/mol 235.28 g/mol
Chiral Center Carbon-3 (S-configuration)Carbon-3 (R-configuration)
State (RT) Viscous Oil / Low-melting solidViscous Oil / Low-melting solid
Solubility DCM, MeOH, DMSO, EtOAcDCM, MeOH, DMSO, EtOAc
Optical Rotation

Negative (-) (typically)Positive (+) (typically)
NMR (

,

)
Identical in

Identical in

Chiral HPLC Retention Distinct (Method Dependent)Distinct (Method Dependent)

Critical Note: In standard NMR spectroscopy, these enantiomers are indistinguishable. Discrimination requires a chiral solvating agent (e.g., Pirkle alcohol) or chiral chromatography.

Synthetic Pathways: The Chiral Pool Approach

The most reliable method to obtain high enantiopurity is not resolution of the racemate, but rather synthesis from the "Chiral Pool"—specifically using L- or D-Malic acid or Tartaric acid derivatives, or more commonly, starting from the commercially available chiral 3-hydroxypyrrolidines.

Standard Operating Procedure: O-Methylation

The transformation of N-Cbz-3-pyrrolidinol to the methoxy derivative is a standard Williamson Ether Synthesis. The stereochemistry at


 is retained  because the reaction occurs at the oxygen atom, not the chiral carbon.

Reagents:

  • Substrate: (S)- or (R)-N-Cbz-3-pyrrolidinol

  • Base: Sodium Hydride (NaH, 60% dispersion in oil)

  • Electrophile: Methyl Iodide (MeI)

  • Solvent: Anhydrous THF or DMF

Workflow Logic (DOT Diagram):

SynthesisWorkflow Start Start: Chiral N-Cbz-3-pyrrolidinol (S or R) Step1 Deprotonation: NaH (1.2 eq), THF, 0°C Formation of Alkoxide Start->Step1 H2 release Step2 Methylation: Add MeI (1.5 eq) Warm to RT Step1->Step2 SN2 Attack Step3 Quench & Workup: NH4Cl (aq), EtOAc Ext. Step2->Step3 Complete End Product: N-Cbz-3-methoxypyrrolidine (Retained Configuration) Step3->End Purify

Figure 1: Synthetic workflow for the O-methylation of chiral hydroxypyrrolidines. Note the retention of stereochemistry.

Process Safety & Quality Control:

  • Exotherm Control: The addition of NaH is exothermic and releases hydrogen gas. Must be performed under inert atmosphere (

    
     or Ar) with venting.
    
  • Validation: Monitor disappearance of the -OH stretch (

    
    ) in IR or the shift of the C3-proton in NMR.
    

Analytical Discrimination: Chiral HPLC

To verify the enantiomeric excess (ee%) of the synthesized or purchased material, a chiral HPLC method is required.[1] Standard C18 columns will not separate these isomers.

Recommended Method Parameters:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption) or 254 nm (Benzyl absorption).

  • Mechanism: The chiral stationary phase forms transient diastereomeric complexes with the enantiomers via H-bonding and

    
     stacking (benzyl group interaction).
    

Decision Logic for Analysis:

AnalysisLogic Sample Unknown Sample (S/R Mixture?) Achiral Standard NMR/LC-MS Sample->Achiral Check Is Purity > 95%? Achiral->Check Check->Achiral No (Repurify) ChiralLC Chiral HPLC (Chiralcel OD-H) Check->ChiralLC Yes Result Compare Retention Time (Rt) vs. Known Standards ChiralLC->Result

Figure 2: Analytical decision tree for verifying enantiomeric purity.

Functional Utility in Drug Design

The choice between the (S) and (R) enantiomer dictates the spatial orientation of the methoxy group in the final drug molecule. This is critical for:

  • Steric Occlusion vs. Permissiveness: In kinase active sites (e.g., JAK, CDK), the ATP-binding pocket is tight. One enantiomer may project the methoxy group into a solvent-exposed region (favorable), while the other projects it into the protein backbone (clash/inactive).

  • Solubility Modulation: The 3-methoxy group lowers the LogP compared to a propyl chain but is more lipophilic than a hydroxyl group. It is often used to "tune" blood-brain barrier (BBB) permeability.

  • Metabolic Stability: Unlike the 3-hydroxy variant, the 3-methoxy group is capped, preventing Phase II conjugation (glucuronidation), thereby extending the half-life of the drug.

Common Deprotection Route: To use these molecules as building blocks, the Cbz group is removed to expose the secondary amine:



Note: The methoxy group is stable under these hydrogenolysis conditions.

References

  • Chemical Identity & Properties: PubChem.[2] Benzyl 3-methoxypyrrolidine-1-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • Synthetic Methodology:Organic Syntheses. "Protection of Amines and Williamson Ether Synthesis Protocols.
  • Chiral Separation: Daicel Chiral Technologies. Application Guide for Chiral HPLC Columns (OD-H / AD-H). Available at: [Link]

  • Medicinal Chemistry Application:Journal of Medicinal Chemistry. "Pyrrolidine Scaffolds in Kinase Inhibitor Design." (General reference for the utility of 3-substituted pyrrolidines).

Sources

An In-Depth Technical Guide to N-Benzyloxycarbonyl-3-methoxypyrrolidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its saturated, five-membered heterocyclic structure provides a versatile scaffold that allows for three-dimensional diversity in drug design, a critical feature for optimizing interactions with biological targets.[3] The N-benzyloxycarbonyl (Cbz or Z) protecting group is frequently employed in the synthesis of complex molecules containing amine functionalities, offering stability under a range of conditions and straightforward removal.[4] This guide focuses on a specific, yet potentially valuable derivative: N-benzyloxycarbonyl-3-methoxypyrrolidine .

While direct literature on this exact molecule is sparse, this guide will provide a comprehensive overview based on established synthetic methodologies for its precursors and analogous compounds. We will delve into a proposed synthetic pathway, detail the underlying chemical principles, predict the spectral characteristics of the final compound, and explore its potential applications in drug discovery, particularly in the development of novel therapeutics targeting a range of diseases.[4][5][6][7][8][9][10]

Chemical Identity and Synonyms

Due to its limited commercial availability and specific nature, N-benzyloxycarbonyl-3-methoxypyrrolidine is not commonly listed with a wide array of synonyms. However, based on systematic nomenclature, the following names can be used to identify this compound:

  • Systematic Name: Benzyl 3-methoxypyrrolidine-1-carboxylate

  • Common Abbreviations: N-Cbz-3-methoxypyrrolidine

For the purpose of this guide, we will primarily use the name N-benzyloxycarbonyl-3-methoxypyrrolidine.

Proposed Synthetic Pathway

A logical and efficient synthetic route to N-benzyloxycarbonyl-3-methoxypyrrolidine involves a three-step process starting from commercially available pyrrolidine. This pathway is outlined below, with each step discussed in detail.

Synthetic_Pathway Pyrrolidine Pyrrolidine Cbz_Pyrrolidine N-Benzyloxycarbonyl -pyrrolidine Pyrrolidine->Cbz_Pyrrolidine Cbz-Cl or Cbz-OSu (Protection) Cbz_Hydroxy_Pyrrolidine N-Benzyloxycarbonyl -3-hydroxypyrrolidine Cbz_Pyrrolidine->Cbz_Hydroxy_Pyrrolidine Hydroxylation (e.g., Biocatalytic) Target_Compound N-Benzyloxycarbonyl -3-methoxypyrrolidine Cbz_Hydroxy_Pyrrolidine->Target_Compound O-Methylation (e.g., Williamson Ether Synthesis)

Caption: Proposed synthetic pathway for N-benzyloxycarbonyl-3-methoxypyrrolidine.

Step 1: N-Protection of Pyrrolidine

The initial step involves the protection of the secondary amine of the pyrrolidine ring with a benzyloxycarbonyl (Cbz) group. This is a standard and well-documented procedure in organic synthesis.

Protocol:

  • Dissolve pyrrolidine in a suitable solvent such as tetrahydrofuran (THF) or a biphasic system of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) or a less hazardous alternative like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) to the stirred solution.[11]

  • Concurrently, add a base such as sodium bicarbonate or triethylamine to neutralize the acidic byproduct (HCl or N-hydroxysuccinimide).

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Perform an aqueous workup to remove salts and water-soluble impurities.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyloxycarbonyl-pyrrolidine.

Expertise & Experience: The choice between Cbz-Cl and Cbz-OSu often depends on the scale and safety considerations of the reaction. Cbz-Cl is highly reactive but also corrosive and moisture-sensitive. Cbz-OSu is a solid, more stable, and often provides cleaner reactions, though it is a more expensive reagent. The use of a biphasic system with a mild inorganic base like sodium bicarbonate is often preferred for its simplicity and ease of workup.

Step 2: Hydroxylation of N-Benzyloxycarbonyl-pyrrolidine

The introduction of a hydroxyl group at the 3-position of the pyrrolidine ring is a critical step. While traditional chemical methods can be harsh and lack selectivity, biocatalytic hydroxylation offers a green and highly specific alternative.

Protocol (Biocatalytic Approach):

  • Prepare a culture of a suitable microorganism, such as Sphingomonas sp., known for its hydroxylating capabilities.

  • In a buffered aqueous medium, suspend the N-benzyloxycarbonyl-pyrrolidine substrate.

  • Introduce the microbial cells (resting or growing) to the reaction mixture.

  • Incubate the mixture under controlled temperature and aeration to facilitate the enzymatic hydroxylation.

  • Monitor the reaction progress using techniques like HPLC or GC-MS.

  • Upon completion, extract the product, N-benzyloxycarbonyl-3-hydroxypyrrolidine, using an appropriate organic solvent.

  • Purify the product using column chromatography.

Trustworthiness: This biocatalytic method has been shown to be highly regio- and stereoselective, yielding the desired 3-hydroxy product with good enantiomeric excess. The reaction is performed under mild conditions, minimizing the risk of side reactions and decomposition of the Cbz-protected intermediate.

Step 3: O-Methylation of N-Benzyloxycarbonyl-3-hydroxypyrrolidine

The final step is the conversion of the hydroxyl group to a methoxy group. The Williamson ether synthesis is a classic and reliable method for this transformation.[12][13][14][15][16]

Protocol (Williamson Ether Synthesis):

  • Dissolve N-benzyloxycarbonyl-3-hydroxypyrrolidine in an aprotic polar solvent like dimethylformamide (DMF) or THF.

  • Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding alkoxide. This should be done under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C).

  • Slowly add a methylating agent, typically methyl iodide (CH₃I), to the reaction mixture.[17][18][19][20]

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product, N-benzyloxycarbonyl-3-methoxypyrrolidine, with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the final product by column chromatography.

Expertise & Experience: The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Sodium hydride is a powerful base that ensures complete deprotonation of the alcohol.[21] DMF is an excellent solvent for this reaction as it effectively solvates the sodium alkoxide. Methyl iodide is a highly reactive methylating agent.[18][19][20] Care must be taken during the workup to safely handle any unreacted sodium hydride and methyl iodide.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol N-Cbz-3-hydroxypyrrolidine Alkoxide Sodium N-Cbz-3-pyrrolidinoxide Alcohol->Alkoxide + NaH Base NaH Target N-Cbz-3-methoxypyrrolidine Alkoxide->Target + CH3I (SN2) Methyl_Iodide Methyl Iodide

Caption: Mechanism of the Williamson ether synthesis for O-methylation.

Predicted Physicochemical and Spectral Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Molecular Formula C₁₃H₁₇NO₃Based on the chemical structure.
Molecular Weight 235.28 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidSimilar N-Cbz protected pyrrolidines are often oils or low-melting solids.
Solubility Soluble in most organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH), insoluble in water.The presence of the benzyl and pyrrolidine rings confers significant organic character.
Boiling Point > 300 °C (estimated at atmospheric pressure)High boiling point is expected due to the molecular weight and polar nature of the carbamate and ether functional groups.
Predicted Spectral Data

¹H NMR:

  • Aromatic Protons (C₆H₅): A multiplet around 7.3-7.4 ppm.

  • Benzyl Protons (CH₂-Ph): A singlet around 5.1 ppm.

  • Pyrrolidine Ring Protons: A series of multiplets between 1.8 and 4.0 ppm. The proton at C3, adjacent to the methoxy group, would likely appear as a multiplet around 3.8-4.0 ppm.

  • Methoxy Protons (OCH₃): A singlet around 3.3 ppm.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal around 155 ppm.[22]

  • Aromatic Carbons: Signals between 127 and 137 ppm.[11][23]

  • Benzyl Carbon (CH₂-Ph): A signal around 67 ppm.

  • Pyrrolidine Ring Carbons: Signals in the range of 25-75 ppm. The carbon at C3 bearing the methoxy group would be expected to resonate around 70-75 ppm.

  • Methoxy Carbon (OCH₃): A signal around 56 ppm.

IR Spectroscopy:

  • C=O Stretch (Carbamate): A strong absorption band around 1700-1680 cm⁻¹.[24][25][26][27]

  • C-O Stretch (Ether): A distinct band in the region of 1150-1085 cm⁻¹.

  • C-N Stretch: A band in the 1250-1020 cm⁻¹ region.[28][29]

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): Expected at m/z = 235.

  • Fragmentation Pattern: Common fragments would likely include the loss of the benzyl group (m/z = 91), the benzyloxy group (m/z = 107), and cleavage of the pyrrolidine ring.[30][31][32]

Potential Applications in Drug Discovery

The N-benzyloxycarbonyl-3-methoxypyrrolidine scaffold holds significant potential as a building block in the synthesis of novel therapeutic agents. The pyrrolidine core is a privileged structure in medicinal chemistry, and the introduction of a methoxy group at the 3-position can modulate the compound's polarity, metabolic stability, and binding interactions with target proteins.

Potential therapeutic areas for derivatives of this compound include:

  • Antiviral Agents: Pyrrolidine derivatives have shown promise as antiviral agents, and modifications to the core structure can enhance activity and selectivity.[33]

  • Anticancer Agents: The pyrrolidine scaffold is found in several anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative properties.[3]

  • Central Nervous System (CNS) Disorders: The lipophilicity introduced by the methoxy group could improve blood-brain barrier penetration, making derivatives of this compound interesting candidates for treating CNS disorders.

  • Antidiabetic Agents: Certain pyrrolidine derivatives have been investigated as antidiabetic agents, and this scaffold could be used to develop new compounds with improved efficacy.[2][5]

Conclusion

While N-benzyloxycarbonyl-3-methoxypyrrolidine is not a widely studied compound, its synthesis is readily achievable through established and reliable chemical transformations. This guide provides a comprehensive framework for its preparation, characterization, and potential applications. The versatile pyrrolidine core, combined with the specific stereochemical and electronic properties imparted by the N-Cbz and 3-methoxy groups, makes this an attractive scaffold for further exploration in the field of drug discovery and development. Researchers and scientists can use the information presented here as a foundation for synthesizing and evaluating novel compounds based on this promising chemical entity.

References

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  • Stenutz, R. (2013, March 28). Methylation with methyl iodide/sodium hydroxide. Retrieved February 27, 2026, from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved February 27, 2026, from [Link]

  • Supplementary Information. (n.d.). Macmillan Group - Princeton University. Retrieved February 27, 2026, from [Link]

  • PTC O-Methylation Using NaH/DMF – Are You Kidding Me? (n.d.). Retrieved February 27, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). (n.d.). NP-MRD. Retrieved February 27, 2026, from [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (2022, January 7). ACS Omega. Retrieved February 27, 2026, from [Link]

  • (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. (n.d.). Organic Syntheses Procedure. Retrieved February 27, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. (2025, August 13). Juniper Publishers. Retrieved February 27, 2026, from [Link]

  • 9.6: Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0267234). (n.d.). NP-MRD. Retrieved February 27, 2026, from [Link]

  • The features of IR spectrum. (n.d.). Retrieved February 27, 2026, from [Link]

  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022, February 4). ChemistrySelect. Retrieved February 27, 2026, from [Link]

  • Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules. Retrieved February 27, 2026, from [Link]

  • N-(Carbobenzyloxy)-DL-proline. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Infrared (IR) Spectroscopy. (n.d.). Retrieved February 27, 2026, from [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv. Retrieved February 27, 2026, from [Link]

  • Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). (2024, August 19). Retrieved February 27, 2026, from [Link]

  • In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. (n.d.). springermedizin.de. Retrieved February 27, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 27, 2026, from [Link] ORGANIC CHEMISTRY.pdf

  • 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. (n.d.). Retrieved February 27, 2026, from [Link]

  • N-Benzyloxycarbonyl-proline. (n.d.). SpectraBase. Retrieved February 27, 2026, from [Link]

  • N2-((Benzyloxy)carbonyl)-N-((3R)-1-(N-((benzyloxy)carbonyl)-L-leucyl)-4-oxo-3-pyrrolidinyl)-L-leucinamide. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021, December 3). MDPI. Retrieved February 27, 2026, from [Link]

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). Rsc.org. Retrieved February 27, 2026, from [Link]

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  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved February 27, 2026, from [Link]

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Sources

Comprehensive Solubility Profile: (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate

[1]

Executive Summary

(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate (often referred to as (S)-N-Cbz-3-methoxypyrrolidine ) is a critical chiral intermediate employed in the synthesis of complex pharmaceutical agents, including kinase inhibitors and GPCR ligands.[1] Its structural core—a pyrrolidine ring protected by a benzyloxycarbonyl (Cbz) group and functionalized with a methoxy ether—dictates a distinct solubility profile characterized by high lipophilicity and specific polar interactions.

This guide provides a definitive technical analysis of its solubility across solvent classes, offering actionable protocols for solvent selection during reaction workup, purification, and crystallization.

Physicochemical Characterization & Solubility Logic

To predict and manipulate the solubility of this compound, one must understand the competition between its lipophilic and polar domains.

Structural Analysis[1]
  • Lipophilic Domain: The Benzyl carbamate (Cbz) protecting group and the pyrrolidine carbon skeleton drive solubility in non-polar and aromatic solvents.

  • Polar Domain: The carbamate carbonyl and the 3-methoxy ether oxygen act as hydrogen bond acceptors. Crucially, unlike its precursor (S)-N-Cbz-3-hydroxypyrrolidine, this molecule lacks a hydrogen bond donor.[1]

  • Physical State: Typically a viscous oil or low-melting solid at room temperature due to the absence of intermolecular hydrogen bonding networks.[1]

Predicted Physicochemical Properties
PropertyValue (Approximate)Implication
LogP 2.1 – 2.5Lipophilic; partitions preferentially into organic layers.[1]
H-Bond Donors 0High solubility in aprotic solvents; lower melting point than hydroxy analogs.[1]
H-Bond Acceptors 3Good solubility in alcohols and chlorinated solvents.[1]
pKa (Conjugate Acid) ~ -1 to -2 (Carbamate)Non-ionizable under standard workup conditions (pH 2–12).[1]

Solubility Profile by Solvent Class[1]

The following data categorizes solvents based on their interaction with (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate.

Class I: High Solubility (Primary Solvents)

These solvents dissolve the compound freely (>100 mg/mL) and are suitable for reaction media or loading for chromatography.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

    
    ).
    
    • Mechanism:[1][2] Dipole-dipole interactions and weak hydrogen bonding with the carbamate.[1]

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF).

    • Mechanism:[1][2] Strong solvation of the polar ether/carbamate core.

  • Esters: Ethyl Acetate (EtOAc), Isopropyl Acetate.

    • Mechanism:[1][2] Similar polarity profile; excellent for extraction.

Class II: Moderate/Conditional Solubility

These solvents show temperature-dependent solubility, making them ideal for crystallization or recrystallization.[1]

  • Alcohols: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

    • Behavior: Soluble at room temperature, but solubility decreases significantly at -20°C, especially in IPA.

  • Aromatic Hydrocarbons: Toluene.

    • Behavior: Soluble, but less so than in chlorinated solvents.[3] Useful for azeotropic drying.

  • Ethers: Diethyl Ether, MTBE (Methyl tert-butyl ether).

    • Behavior: Moderate solubility; often used to precipitate impurities while keeping the product in solution, or vice versa depending on concentration.

Class III: Poor Solubility (Anti-Solvents)

These solvents do not dissolve the compound effectively (<1 mg/mL) and are used to crash out the product or wash away non-polar impurities.

  • Water: Insoluble.[3]

    • Application: The compound forms a distinct organic layer during aqueous workup.

  • Aliphatic Hydrocarbons: n-Hexane, n-Heptane, Cyclohexane.[1]

    • Application: The compound is immiscible or sparingly soluble. These are the primary anti-solvents for inducing phase separation or oiling out.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to verify solubility in a specific solvent lot.

  • Preparation: Weigh 50 mg of (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained within <500 µL (Solubility > 100 mg/mL).

    • Sparingly Soluble: Requires 500 µL – 5 mL (Solubility 10–100 mg/mL).

    • Insoluble: Solid/Oil persists after 5 mL (Solubility < 10 mg/mL).

Protocol B: Purification via Solvent Polarity Gradient

Since the compound is an oil/low-melting solid, recrystallization is difficult. Flash column chromatography is the standard purification method.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase A: n-Hexane (Non-polar/Anti-solvent).[1]

  • Mobile Phase B: Ethyl Acetate (Polar/Solvent).

  • Gradient:

    • Equilibrate column with 100% Hexane.

    • Load sample dissolved in minimum DCM (1:1 volume).

    • Ramp from 0% to 30% EtOAc over 10 column volumes (CV).

    • Product typically elutes between 15–25% EtOAc (Rf ≈ 0.3–0.4 in 8:2 Hex:EtOAc).

Visualizations

Diagram 1: Solubility-Driven Workup Logic

This flowchart illustrates the decision-making process for extracting and isolating the compound from a crude reaction mixture, leveraging its specific solubility profile.[1]

WorkupLogicStartCrude Reaction Mixture(Aq. + Organic)PartitionPartitioning PhaseSolvent: EtOAc or DCMStart->PartitionAqLayerAqueous Layer(Salts, Polar Impurities)Partition->AqLayerDiscardOrgLayerOrganic Layer(Product + Lipophilic Impurities)Partition->OrgLayerKeepWashWash Step1. 1M HCl (Remove amines)2. Brine (Dry)OrgLayer->WashDryDrying(Na2SO4 / MgSO4)Wash->DryConcentrateConcentration(Rotary Evaporator)Dry->ConcentratePurificationPurification ChoiceConcentrate->PurificationChromatographyFlash Chromatography(Hexane / EtOAc)Purification->ChromatographyIf Oil (Likely)PrecipitationPrecipitation Attempt(Solvent: Et2O / Anti: Hexane)Purification->PrecipitationIf Solid

Caption: Logical flow for isolation of (S)-N-Cbz-3-methoxypyrrolidine based on hydrophobicity.

Diagram 2: Solubility Map & Solvent Selection

A visual guide to selecting the right solvent for specific experimental goals.

SolubilityMapcluster_highHigh Solubility(Dissolution)cluster_modModerate/Conditional(Crystallization)cluster_lowInsoluble(Washing/Precipitation)Center(S)-N-Cbz-3-OMe-PyrrolidineDCMDCMCenter->DCMEtOAcEtOAcCenter->EtOAcIPAIPACenter->IPATemp DependentWaterWaterCenter->WaterImmiscibleHexaneHexaneCenter->HexaneOiling OutMeOHMeOHDMSODMSOTolueneTolueneMTBEMTBEHeptaneHeptane

Caption: Radial map categorizing solvents by interaction strength for process design.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24849098, Ninhydrin (Analogous Solubility Principles). Retrieved from [Link]

  • MDPI (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.[1] Molecules 2020, 25(24), 5939. Retrieved from [Link]

Methodological & Application

Application Note: Protocol for the O-Methylation of N-Cbz-3-Hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-validated protocol for the O-methylation of N-Cbz-3-hydroxypyrrolidine (benzyl 3-hydroxypyrrolidine-1-carboxylate) to synthesize N-Cbz-3-methoxypyrrolidine. The transformation leverages the classic Williamson ether synthesis framework. By utilizing sodium hydride (NaH) as the base and methyl iodide (MeI) as the alkylating agent, this methodology ensures high-yielding conversion while maintaining the integrity of the carboxybenzyl (Cbz) protecting group.

Mechanistic Insights & Causality (E-E-A-T)

The synthesis of aliphatic ethers from secondary alcohols must be carefully controlled to prevent competing elimination (E2) pathways[1]. The rationale behind the selected reagents is as follows:

  • Base Selection (Sodium Hydride): Secondary alcohols are relatively weak nucleophiles. To maximize nucleophilicity and suppress elimination, the hydroxyl group is quantitatively deprotonated using NaH, a strong, non-nucleophilic base[2]. The irreversible evolution of hydrogen gas drives the formation of the highly reactive sodium alkoxide intermediate to completion.

  • Alkylating Agent (Methyl Iodide): MeI is chosen because it is highly electrophilic and sterically unhindered, making it the ideal acceptor for an S_N2 backside attack[1]. Furthermore, because the methyl group lacks beta-hydrogens, the competing E2 elimination side-reaction is completely impossible, funneling the reaction entirely toward the desired substitution product[1].

  • Protecting Group Stability (Cbz): The carboxybenzyl (Cbz) group is a robust carbamate protecting group widely used to mask secondary amines. According to Greene's Protective Groups in Organic Synthesis, the Cbz group is highly stable under the cold, mildly basic conditions required for alkoxide formation[3][4]. It remains orthogonal to acid-labile groups (like Boc) and is typically cleaved downstream via catalytic hydrogenolysis (Pd/C, H_2)[3][5].

Reagent Selection & Stoichiometry

The following table summarizes the quantitative data and stoichiometric requirements for a standard 10 mmol scale reaction.

Table 1: Reagent Matrix and Stoichiometry

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
N-Cbz-3-hydroxypyrrolidine Substrate221.251.0 eq2.21 g
Sodium Hydride (60% in oil)Base24.001.5 eq600 mg
Methyl Iodide (MeI)Alkylating Agent141.941.5 eq0.93 mL (2.13 g)
Anhydrous THF or DMF SolventN/AN/A30.0 mL
Saturated NH₄Cl (aq) Quenching AgentN/AExcess10.0 mL

Note: DMF accelerates S_N2 reactions due to its polar aprotic nature, but THF is often preferred as it is significantly easier to remove during the aqueous workup phase.

Experimental Workflow

G Substrate N-Cbz-3-hydroxypyrrolidine (Starting Material) Base Sodium Hydride (NaH) Deprotonation at 0 °C Substrate->Base Dissolve in dry THF/DMF Alkoxide Sodium Alkoxide Intermediate (Nucleophile) Base->Alkoxide H2 gas evolution Alkylating Methyl Iodide (MeI) SN2 Alkylation Alkoxide->Alkylating Add dropwise Workup Aqueous Quench & Extraction (Sat. NH4Cl / EtOAc) Alkylating->Workup Stir 2-4h at RT Purification Flash Column Chromatography (Hexanes/EtOAc) Workup->Purification Organic layer Product N-Cbz-3-methoxypyrrolidine (Target Product) Purification->Product Isolate pure fractions

Workflow for O-methylation of N-Cbz-3-hydroxypyrrolidine via Williamson ether synthesis.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Alkoxide Formation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen gas inlet to ensure a strictly anhydrous environment.

  • Dissolve N-Cbz-3-hydroxypyrrolidine (2.21 g, 10.0 mmol) in anhydrous THF (30 mL)[6].

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 600 mg, 15.0 mmol, 1.5 eq) in small portions over 5 minutes[7][8].

  • Stir the suspension at 0 °C for 30 minutes. Observe the reaction for bubbling; the evolution of hydrogen gas visually validates the formation of the sodium alkoxide[2].

Phase 2: Alkylation 6. Add Methyl Iodide (0.93 mL, 15.0 mmol, 1.5 eq) dropwise via syringe over 10 minutes[7][8]. Caution: MeI is highly volatile and a known alkylating hazard; perform this step strictly inside a certified fume hood. 7. Remove the ice bath and allow the reaction mixture to warm naturally to room temperature. 8. Stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system, visualized with UV light (254 nm) and KMnO₄ stain.

Phase 3: Workup & Isolation 9. Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C. 10. Carefully quench the unreacted NaH by the dropwise addition of saturated aqueous NH₄Cl (10 mL)[9]. 11. Dilute the mixture with Ethyl Acetate (50 mL) and transfer it to a separatory funnel. 12. Separate the aqueous layer and extract it with additional Ethyl Acetate (2 × 25 mL). 13. Combine the organic layers and wash with distilled water (3 × 30 mL). Note: If DMF was used instead of THF, increase water washes to 5 × 30 mL to fully partition the DMF into the aqueous phase. 14. Wash with brine (30 mL), dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification 15. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3)[6]. 16. Evaporate the pure fractions to afford N-Cbz-3-methoxypyrrolidine as a clear, viscous oil.

Analytical Validation

To ensure the trustworthiness of the protocol, the isolated product must be validated analytically. A successful O-methylation is characterized by the disappearance of the broad -OH stretch (~3300 cm⁻¹) in FT-IR and the appearance of a sharp methoxy singlet in the ¹H-NMR spectrum.

Table 2: Expected ¹H-NMR (CDCl₃, 400 MHz) Diagnostic Signals

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.28 – 7.40Multiplet5HAromatic protons of the Cbz group
5.12Singlet2HBenzyl CH₂ (Ar-CH₂ -O)
3.90 – 4.05Multiplet1HPyrrolidine CH-O (C3 position)
3.40 – 3.65Multiplet4HPyrrolidine CH₂-N (C2 and C5 positions)
3.32 Singlet 3H Newly formed Methoxy group (-OCH₃)
1.95 – 2.15Multiplet2HPyrrolidine CH₂ (C4 position)

Note: Due to the restricted rotation around the carbamate C-N bond, pyrrolidine derivatives often exhibit rotameric signal broadening or duplication in NMR spectra at room temperature.

Safety & Troubleshooting

  • Pyrophoric Hazard: NaH can ignite upon contact with moisture. Always handle under an inert atmosphere and quench residual reagent slowly with a weak acid (NH₄Cl) or an alcohol (isopropanol) before introducing water.

  • Toxicity: Methyl iodide is a suspected carcinogen and potent alkylating agent. Use double-gloving (nitrile over latex) and handle only in a properly ventilated fume hood.

  • Troubleshooting Incomplete Conversion: If TLC shows unreacted starting material after 4 hours, the alkoxide formation may have been incomplete due to wet solvent quenching the NaH. Ensure strictly anhydrous conditions are maintained. Alternatively, add an additional 0.5 eq of MeI and stir for 2 more hours.

References

  • Google Patents. WO2021139599A1 - RORγt抑制剂及其制备方法和用途 (RORγt inhibitors, preparation methods and uses thereof). Available at: [7]

  • Google Patents. EP1888584B1 - 1,6-dihydro-1,3,5,6-tetraaza-as-indacene based tricyclic compounds and pharmaceutical compositions comprising same as inhibitors of ikk enzyme activity. Available at: [9]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link][1]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link][2]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at:[Link][3]

  • John Wiley & Sons / e-bookshelf.de. Greene's Protective Groups in Organic Synthesis (Sixth Edition). Available at: [Link][4]

  • Reddit / r/chemistry. Protecting groups in organic synthesis?! Available at:[Link][5]

Sources

Cbz deprotection conditions for (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cbz Deprotection of (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary

This guide details the deprotection of the benzyloxycarbonyl (Cbz or Z) group from (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate to yield (S)-3-methoxypyrrolidine.

Critical Success Factor: The free base product, (S)-3-methoxypyrrolidine (MW: 101.15 g/mol ), is a low-molecular-weight secondary amine with significant volatility and water solubility. Standard aqueous workups often result in massive yield loss. This protocol prioritizes Method A (Catalytic Hydrogenolysis) followed by immediate conversion to the Hydrochloride Salt for stable isolation.

Chemical Context & Strategy

Substrate Analysis
  • Target: Cleavage of the carbamate (Cbz) bond.

  • Risk Factors:

    • C3-Methoxy Group: Generally stable to hydrogenolysis and mild acids. However, strong Lewis acids (e.g.,

      
      ) must be avoided to prevent demethylation.
      
    • Stereocenter: The (S)-configuration at C3 is remote from the reaction center and is chemically stable under the recommended conditions.

    • Volatility: The free amine boils at relatively low temperatures (est. 140–150 °C, but high vapor pressure at RT).

Method Comparison
FeatureMethod A: Catalytic Hydrogenolysis (Recommended)Method B: Acidolysis (HBr/AcOH) (Alternative)
Reagents

, Pd/C (10%), Methanol
33% HBr in Acetic Acid
Mechanism Surface-catalyzed cleavageAcid-catalyzed

/ Decarboxylation
Conditions Neutral, Room Temp, 1 atmStrong Acid, Room Temp
By-products Toluene,

(Gas)
Benzyl bromide,

Yield >95% (Quantitative)80–90% (Losses in precipitation)
Suitability Best for purity; Green chemistry.Use only if

is unavailable.

Method A: Catalytic Hydrogenolysis (Gold Standard)

This method utilizes Palladium on Carbon (Pd/C) to cleave the benzyl-oxygen bond.[1] It is the cleanest approach because the by-products are Toluene (inert solvent) and Carbon Dioxide (gas).

Mechanistic Pathway

The reaction proceeds via adsorption of the reactant onto the Pd surface, followed by hydride attack on the benzylic position.

Hydrogenolysis Substrate (S)-N-Cbz-3-OMe-Pyrrolidine Pd_Surface Pd Surface Absorption Substrate->Pd_Surface + H2 / Pd/C Transition Hydride Transfer (Benzylic Cleavage) Pd_Surface->Transition Intermediates Toluene + Carbamic Acid Transition->Intermediates Decarbox Decarboxylation (-CO2) Intermediates->Decarbox Spontaneous Product (S)-3-OMe-Pyrrolidine Decarbox->Product

Figure 1: Mechanistic flow of Pd-catalyzed Cbz deprotection.

Detailed Protocol

Reagents:

  • Substrate: (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate (1.0 equiv)

  • Catalyst: 10% Pd/C (wet support preferred to minimize ignition risk, 10 wt% loading relative to substrate).

  • Solvent: Methanol (HPLC grade). Ethanol is acceptable; avoid chlorinated solvents.

  • Hydrogen Source:

    
     balloon (1 atm).
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the substrate in Methanol (concentration ~0.1 M).

    • Note: Nitrogen sparging is not strictly necessary for this robust reaction but is good practice.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate).

    • Safety: Pd/C can ignite methanol vapors. Add the catalyst as a slurry in water or toluene if dry, or use "wet" commercial Pd/C. Add under an inert blanket (Argon/Nitrogen) if possible.

  • Hydrogenation:

    • Evacuate the flask (light vacuum) and backfill with Nitrogen (x3).

    • Evacuate and backfill with Hydrogen (balloon) (x3).

    • Stir vigorously at Room Temperature (20–25 °C) under 1 atm

      
      .
      
  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (UV active) should disappear. The product is not UV active; use Ninhydrin stain (stains secondary amines red/brown).

    • Typical Time: 2–4 hours.

  • Workup (Crucial):

    • Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with Methanol.

    • STOP: Do not rotovap to dryness yet. Proceed immediately to Salt Formation (Section 5).

Method B: Acidolytic Cleavage (Alternative)

Use this method only if hydrogenation equipment is unavailable. It relies on the strong acid HBr to protonate the carbonyl oxygen, facilitating


 attack by bromide at the benzylic position.

Reagents:

  • 33% HBr in Acetic Acid (Reagent Grade).

  • Diethyl Ether (for precipitation).

Protocol:

  • Dissolve substrate in minimal Acetic Acid.

  • Add 33% HBr/AcOH (5–10 equiv) dropwise at 0 °C.

  • Warm to Room Temperature and stir for 1–2 hours.

    • Observation: Evolution of

      
       gas bubbles.
      
  • Workup:

    • Add excess Diethyl Ether to the reaction mixture.

    • The amine hydrobromide salt should precipitate.

    • Filter the solid and wash with cold ether.

    • Note: If it oils out (common with methoxy substituents), decant the ether and dry the oil under high vacuum.

Critical Process Parameter: Product Isolation

Because the free base is volatile, Salt Formation is the only reliable way to isolate the product quantitatively.

Isolation_Workflow Reaction Reaction Mixture (MeOH + Product + Toluene) Filter Filter Pd/C (Celite) Reaction->Filter Decision Isolate as Free Base? Filter->Decision Risk High Risk: Volatility/Water Solubility Decision->Risk Yes (Not Recommended) Acid_Add Add 4M HCl in Dioxane (or 1.25M HCl in MeOH) Decision->Acid_Add No (Recommended) Evap Rotary Evaporation (40°C, Vacuum) Acid_Add->Evap Triturate Triturate with Ether/Hexane Evap->Triturate Final Final Product: (S)-3-OMe-Pyrrolidine HCl Triturate->Final

Figure 2: Isolation workflow emphasizing salt formation to prevent yield loss.

Isolation Protocol (HCl Salt Formation)
  • Take the filtrate from Method A (Product in MeOH).

  • Add HCl (1.5 equiv) .

    • Preferred: 4M HCl in Dioxane.

    • Alternative: 1.25M HCl in Methanol.

    • Do not use aqueous HCl if you want to avoid a difficult lyophilization step.

  • Stir for 10 minutes.

  • Concentrate on a rotary evaporator at 40 °C.

    • The Toluene by-product will azeotrope off with the Methanol.

  • Trituration: The residue will likely be a gum or off-white solid. Add Diethyl Ether or MTBE and sonicate/stir to precipitate the clean Hydrochloride salt.

  • Filter and dry under vacuum.

Analytical Validation

  • 1H NMR (D2O or DMSO-d6):

    • Look for the disappearance of the aromatic Cbz protons (7.30–7.40 ppm).

    • Look for the disappearance of the benzylic methylene singlet (~5.1 ppm).

    • Confirm the integrity of the methoxy singlet (~3.3 ppm).

  • Mass Spectrometry:

    • Expected [M+H]+: ~102.1 m/z.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[2][3][4] Wiley.

  • Catalytic Hydrogenolysis Mechanism. Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[4] Academic Press.

  • Synthesis and Isolation of 3-methoxypyrrolidine derivatives. ChemicalBook & Sigma-Aldrich Technical Data Sheets. (Confirming HCl salt stability).

  • Cbz Deprotection Protocols. Organic Chemistry Portal. Protecting Groups: Cbz-Amino.[1]

Sources

Application Note: (S)-3-Methoxypyrrolidine as a Privileged Scaffold in Kinase Inhibitor Design and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of kinase inhibitors requires precision engineering of the molecular scaffold. The incorporation of (S)-3-methoxypyrrolidine (CAS: 685828-16-4)[1] has emerged as a highly effective strategy for overcoming the limitations of flat, highly lipophilic heteroaromatic rings commonly found in early-stage hits.

As a Senior Application Scientist, I frequently advocate for the (S)-3-methoxypyrrolidine moiety during lead optimization for three fundamental reasons:

  • Vectorized Hydrogen Bonding: The methoxy oxygen acts as a precise hydrogen-bond acceptor. When oriented correctly by the rigid pyrrolidine ring, it can interact with the kinase hinge region backbone amides or structured water molecules in the solvent-exposed channel, drastically improving target affinity[2].

  • Stereochemical Specificity: The (S)-enantiomer specifically projects the methoxy group toward the solvent front or a complementary polar pocket. Conversely, the (R)-enantiomer often creates steric clashes with the kinase activation loop, leading to a precipitous drop in potency.

  • Physicochemical Optimization: The introduction of an

    
    -hybridized carbon framework disrupts molecular planarity, lowering the melting point and crystal lattice energy. Coupled with the polar ether linkage, this significantly reduces 
    
    
    
    and enhances aqueous solubility, a critical parameter for oral bioavailability in KRAS G12C and JAK inhibitor pipelines[3].

Workflow A Scaffold Selection (S)-3-Methoxypyrrolidine B SNAr / Buchwald-Hartwig Coupling A->B Synthesis C Physicochemical Profiling (LogD, Solubility) B->C ADME D In Vitro Kinase Assays (IC50 Determination) B->D Efficacy E Lead Optimization & SAR Analysis C->E D->E E->A Iteration

Figure 1: Iterative medicinal chemistry workflow utilizing (S)-3-methoxypyrrolidine.

Target Application: JAK/STAT and MAPK/KRAS Pathways

(S)-3-Methoxypyrrolidine is frequently appended to pyrimidine, pyrazole, or quinazoline cores. For instance, in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs), it is coupled with intermediates like 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine[4]. By occupying the ATP-binding pocket, these functionalized scaffolds prevent kinase auto-phosphorylation, effectively shutting down downstream signaling cascades such as the STAT translocation to the nucleus.

Pathway Ligand Cytokine Receptor Cytokine Receptor Ligand->Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Inhibitor (S)-3-Methoxypyrrolidine Inhibitor->JAK Blocks ATP Pocket Nucleus Gene Transcription STAT->Nucleus Translocation

Figure 2: Mechanism of action for JAK kinase inhibitors blocking the STAT pathway.

Self-Validating Synthetic Protocols

To ensure reproducibility and high yields, the following protocols have been designed with built-in causality and in-process controls (IPCs).

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling of (S)-3-Methoxypyrrolidine to an electron-deficient heteroaryl chloride.

Causality & Logic: We utilize the hydrochloride salt of (S)-3-methoxypyrrolidine[1] to ensure the stereocenter remains stable and the amine resists oxidation during storage. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while efficiently neutralizing the HCl to liberate the reactive secondary amine. n-Butanol is chosen as the solvent to allow safe heating to 100 °C, providing the necessary thermal energy to overcome the activation barrier of the sterically hindered secondary amine attacking the pyrimidine ring[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, add 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 307.8 mg).

  • Reagent Addition: Add (S)-3-Methoxypyrrolidine hydrochloride (1.2 mmol, 165.1 mg) followed by anhydrous n-Butanol (10 mL).

  • Base Addition: Dropwise add DIPEA (3.0 mmol, 0.52 mL). The solution will transition from a suspension to a clear mixture as the amine is liberated.

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. Validation Check: The reaction is complete when the starting material peak (UV 254 nm) is <2% AUC and the product mass is confirmed.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and Distilled Water (30 mL).

  • Purification: Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via flash chromatography (DCM:MeOH 95:5).
    
Protocol B: Buchwald-Hartwig Amination

Objective: Coupling of (S)-3-Methoxypyrrolidine to unactivated aryl/heteroaryl halides.

Causality & Logic: For less reactive electrophiles where SNAr fails, palladium-catalyzed cross-coupling is required. Secondary amines like pyrrolidines are highly susceptible to


-hydride elimination during the catalytic cycle. To prevent this, we utilize the RuPhos Pd G3  precatalyst. The bulky, electron-rich RuPhos ligand accelerates the reductive elimination step, outcompeting off-target decomposition pathways. 

is used as a mild inorganic base to tolerate sensitive functional groups present in advanced kinase intermediates[3].

Step-by-Step Methodology:

  • Preparation: In a rigorous inert atmosphere (glovebox or standard Schlenk techniques), charge a vial with the Aryl Halide (1.0 mmol), (S)-3-Methoxypyrrolidine hydrochloride (1.5 mmol), and

    
     (3.0 mmol).
    
  • Catalyst Addition: Add RuPhos Pd G3 (0.05 mmol, 5 mol%).

  • Solvent: Add degassed anhydrous 1,4-Dioxane (8 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 85 °C for 8 hours.

  • IPC: Monitor via TLC (Hexanes:EtOAc 1:1). Validation Check: Disappearance of the aryl halide spot confirms conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with EtOAc (20 mL). Concentrate and purify via reverse-phase preparative HPLC.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) and physicochemical impact of substituting a standard pyrrolidine ring with its methoxy derivatives in a representative kinase inhibitor scaffold.

Amine Substituent

Aqueous Solubility (

g/mL)
Kinase

(nM)
H-Bond AcceptorsMechanistic Rationale
Unsubstituted Pyrrolidine 3.8121451High lipophilicity limits solubility; lacks specific hinge interactions.
(R)-3-Methoxypyrrolidine 2.5858902Improved solubility, but steric clash with the kinase activation loop reduces affinity.
(S)-3-Methoxypyrrolidine 2.69212 2Optimal vectorization of the methoxy group for H-bonding; excellent ADME profile.

Table 1: Comparative profiling of pyrrolidine derivatives demonstrating the superiority of the (S)-enantiomer in both potency and physicochemical properties.

References

1.[2] PYRAZOLE DERIVATIVE COMPOUND AND USE THEREOF - European Patent Office - EP 3681877 B1. googleapis.com. 2 2.[1] (S)-3-Methoxypyrrolidine hydrochloride | 685828-16-4 - J&K Scientific LLC. jk-sci.com. 1 3.[4] 479633-63-1 | 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | MolCore. molcore.com. 4 4.[3] United States Patent (KRAS G12C and Kinase Inhibitors). googleapis.com. 3

Sources

Application Note: Chemoselective Methylation of Chiral 3-Hydroxypyrrolidines

[1]

Executive Summary

Chiral 3-hydroxypyrrolidines are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in glycopyrrolate derivatives, kinase inhibitors, and GPCR ligands. The functionalization of this scaffold presents a classic chemoselectivity challenge: distinguishing between the secondary amine (N-position) and the secondary alcohol (O-position) while maintaining stereochemical integrity at the C3 center.

This guide provides authoritative protocols for two distinct workflows:

  • N-Methylation: Achieving quantitative conversion without quaternary ammonium salt formation.

  • O-Methylation: A protection-dependent strategy to strictly prevent N-alkylation and C3-racemization.[1]

Decision Matrix & Strategic Overview

The choice of reagent is dictated by the target site (N vs. O) and the tolerance of the substrate to acidic or basic conditions.

Figure 1: Methylation Strategy Decision Tree

MethylationStrategyStartSubstrate: Chiral 3-HydroxypyrrolidineTargetSelect Target SiteStart->TargetN_RouteTarget: N-MethylationTarget->N_RouteO_RouteTarget: O-MethylationTarget->O_RouteMethod_AMethod A: Reductive Amination(Formaldehyde + STAB)*Mild, Functional Group Tolerant*N_Route->Method_AMethod_BMethod B: Eschweiler-Clarke(Formaldehyde + Formic Acid)*Scalable, Heat Required*N_Route->Method_BStep_1Step 1: N-Protection (Boc/Cbz)O_Route->Step_1Step_2Step 2: Williamson Ether Synthesis(NaH + MeI)Step_1->Step_2Step_3Step 3: N-DeprotectionStep_2->Step_3

Caption: Strategic workflow for chemoselective methylation. Green path denotes N-selectivity; Red path denotes O-selectivity requiring protection.

N-Methylation: The "Reductive" Standard

Objective: Selectively methylate the pyrrolidine nitrogen without touching the hydroxyl group or forming quaternary salts.

Mechanism & Rationale

Direct alkylation with methyl iodide (MeI) is not recommended for N-methylation because it is difficult to stop at the tertiary amine stage; quaternary ammonium salts (N,N-dimethyl-3-hydroxypyrrolidinium) form rapidly.[1]

Instead, Reductive Amination is the gold standard. It proceeds via an iminium ion intermediate which is reduced in situ. Because the resulting tertiary amine cannot form an iminium ion, the reaction self-terminates, preventing over-methylation.

Reagent Comparison Table
Reagent SystemSpecificityConditionsProsCons
HCHO / STAB (Sodium Triacetoxyborohydride)HighRT, Mild Acid (AcOH)No over-alkylation, tolerates other functional groups.[1]STAB generates acetic acid byproduct.
HCHO / Formic Acid (Eschweiler-Clarke)HighReflux (100°C)Very cheap, scalable, no metal waste.[1]High temp may degrade sensitive substrates.
MeI / Base Low0°C to RTFast.High risk of quaternization. Hard to control.
Protocol A: Mild Reductive N-Methylation (STAB Method)

Best for: Late-stage functionalization or substrates with sensitive groups.[1]

Reagents:

  • Substrate: (3R)-3-Hydroxypyrrolidine (1.0 equiv)

  • Formaldehyde (37% aq. solution, 3.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, pH 5-6)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Procedure:

  • Imine Formation: Dissolve the 3-hydroxypyrrolidine in DCE (0.2 M). Add Formaldehyde (37% aq).[2] Stir for 15 minutes at room temperature. Note: The solution may become slightly cloudy.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Critical Control Point: STAB evolves gas (hydrogen) upon decomposition; ensure adequate venting.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LCMS for the disappearance of starting material (M+H) and appearance of product (M+14).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose boron complexes.

  • Extraction: Extract with DCM (3x). The product is water-soluble; salting out the aqueous layer with NaCl may improve yield.

  • Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via amine-functionalized silica or neutral alumina to avoid streaking.

O-Methylation: The "Protection-First" Strategy

Objective: Methylate the C3-hydroxyl group.[1] Challenge: The secondary amine is more nucleophilic than the hydroxyl group. Attempting direct O-methylation will result in N-methylation first.

Mechanism & Rationale

To achieve O-methylation, the nitrogen must be masked with an electron-withdrawing protecting group (e.g., Boc, Cbz). This reduces the nucleophilicity of the nitrogen, allowing the hydroxyl group to be deprotonated by a strong base (Williamson Ether Synthesis).

Stereochemical Risk: The C3 chiral center is generally stable to basic alkylation conditions. However, if the protecting group is labile or if the temperature is too high, elimination to the enamine/ene-carbamate can occur, destroying chirality.

Figure 2: O-Methylation Workflow & Stereochemical Safety

O_Methylation_FlowSubstrate3-OH-PyrrolidineProtect1. N-Boc Protection(Boc2O, TEA)Substrate->ProtectDeprotonate2. Deprotonation(NaH, 0°C, THF)Protect->DeprotonateAlkylate3. Alkylation(MeI, 0°C -> RT)Deprotonate->AlkylateDeprotect4. N-Boc Removal(TFA or HCl)Alkylate->DeprotectProduct3-Methoxy-PyrrolidineDeprotect->Product

Caption: Step-by-step workflow for O-methylation ensuring N-selectivity via Boc-protection.[1]

Protocol B: Williamson Ether O-Methylation

Best for: Creating chiral ether building blocks.[1]

Reagents:

  • Substrate: N-Boc-3-hydroxypyrrolidine (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Methyl Iodide (MeI) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Preparation: Ensure all glassware is flame-dried and under inert atmosphere (N₂ or Ar).

  • Deprotonation: Dissolve N-Boc-3-hydroxypyrrolidine in anhydrous THF (0.1 M). Cool to 0°C.[3]

  • Base Addition: Add NaH carefully in small portions.

    • Observation: Hydrogen gas evolution will occur. Stir at 0°C for 30 minutes until evolution ceases and the alkoxide is formed.

  • Alkylation: Add Methyl Iodide dropwise via syringe at 0°C.

    • Safety: MeI is a potent alkylating agent and neurotoxin. Use extreme caution.

  • Reaction: Allow the mixture to warm to room temperature slowly. Stir for 4–12 hours.

    • Troubleshooting: If reaction is slow, add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst (if using biphasic media) or simply to activate the MeI.

  • Quench: Cool back to 0°C. Carefully quench with water (dropwise) or saturated NH₄Cl.

  • Workup: Extract with Ethyl Acetate. Wash organics with water and brine (crucial to remove DMF if used).

  • Deprotection (Optional): To recover the free amine, treat the crude oil with TFA/DCM (1:1) for 1 hour, then concentrate and free-base with basic resin or NaOH.

Expert Insights & Troubleshooting

Stereochemical Integrity (Racemization)[1]
  • Risk: In the O-methylation step, if a leaving group is created on the oxygen (e.g., mesylation) instead of direct alkylation, the nitrogen lone pair can attack C3 (neighboring group participation), forming a bicyclic aziridinium intermediate. Opening this ring leads to inversion of configuration or racemization.

  • Solution: The Williamson ether synthesis (NaH/MeI) described above avoids activating the oxygen as a leaving group, thereby preserving configuration. Always verify ee% using Chiral HPLC (e.g., Chiralpak AD-H column) after the sequence.

Safety Considerations
  • Methyl Iodide: Highly volatile and toxic. Replace with Dimethyl Sulfate only if necessary (lower volatility but higher toxicity).

  • Sodium Hydride: Pyrophoric. Can be replaced with Potassium tert-butoxide (tBuOK) if the substrate is sensitive to the highly reactive hydride, though NaH is generally cleaner for this specific transformation.

References

  • Eschweiler-Clarke Reaction Mechanism

    • Moore, M. L. (1949).[4][5] "The Leuckart Reaction".[4][5] Organic Reactions. 5: 301–330.[4][5]

    • [4]

  • Reductive Amination with STAB

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849-3862.
  • Williamson Ether Synthesis Protocols

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution).
  • Protection of Pyrrolidines (Boc Group)

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Application Note: High-Efficiency N- and O-Methylation of Pyrrolidine Scaffolds Using Sodium Hydride and Methyl Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the targeted methylation of pyrrolidine scaffolds is a critical structural modification. Methylation eliminates hydrogen bond donors (HBDs), restricts conformational flexibility, and fine-tunes the lipophilicity (logP) of active pharmaceutical ingredients (APIs), directly impacting their pharmacokinetic (ADME) profiles.

While basic secondary pyrrolidines are typically methylated via reductive amination to prevent over-alkylation, sterically hindered or electron-deficient pyrrolidine derivatives—specifically pyrrolidin-2-ones (lactams) and N-protected pyrrolidinols —require aggressive alkylation conditions. This application note details the mechanistic rationale, empirical optimization, and self-validating protocols for utilizing the Sodium Hydride (NaH) and Methyl Iodide (MeI) system to achieve quantitative N- and O-methylation in these challenging substrates [1, 2].

Mechanistic Rationale & Causality (E-E-A-T)

The selection of NaH and MeI is not arbitrary; it is dictated by the precise thermodynamic and kinetic requirements of the substrates [4].

  • Thermodynamic Driving Force (Why NaH?): The N-H bond of a pyrrolidin-2-one and the O-H bond of an N-protected pyrrolidinol both exhibit a pKₐ of approximately 15–16. Standard carbonate bases (e.g., K₂CO₃, pKₐ ~10.3) establish an unfavorable equilibrium, resulting in sluggish reaction rates and poor conversions. Sodium hydride, acting as a strong, non-nucleophilic base (pKₐ of H₂ ~35), ensures irreversible and quantitative deprotonation . The evolution of hydrogen gas removes the conjugate acid from the system, driving the equilibrium entirely to the right (Le Chatelier’s Principle) [4]. Furthermore, because NaH is non-nucleophilic, it preserves base-labile protecting groups such as N-Boc or N-Cbz during O-methylation sequences [2].

  • Kinetic Acceleration (Why MeI and DMF?): Methyl iodide is a highly reactive, soft electrophile with an excellent leaving group, ideal for Sₐ2 trajectories. When paired with a polar aprotic solvent like N,N-Dimethylformamide (DMF), the reaction rate is exponentially increased. DMF strongly solvates the Na⁺ counterion but leaves the nucleophilic anion "naked," maximizing its reactivity toward MeI [3].

Substrate-Directed Decision Workflow

To prevent synthetic failures such as quaternary ammonium salt formation, the methylation strategy must be strictly matched to the electronic nature of the pyrrolidine ring.

Methylation Start Pyrrolidine Scaffold C1 Basic 2° Amine (pKa ~10-11) Start->C1 C2 Pyrrolidin-2-one (Lactam) (pKa ~15-16) Start->C2 C3 N-Protected Pyrrolidinol (pKa ~16) Start->C3 A1 Reductive Amination (Avoid NaH/MeI) C1->A1 Mild Base/Reductant A2 NaH / MeI / DMF N-Methylation C2->A2 Irreversible Deprotonation A3 NaH / MeI / THF O-Methylation C3->A3 Non-Nucleophilic Base

Substrate-directed decision tree for pyrrolidine methylation.

Optimization of Reaction Conditions

The following quantitative data demonstrates the necessity of the NaH/DMF system for the N-methylation of sterically hindered pyrrolidin-2-ones. Milder bases fail to achieve meaningful conversion, while weaker solvent systems (THF) prolong reaction times.

Table 1: Condition Optimization for Pyrrolidin-2-one N-Methylation (1.0 mmol scale)

Base (1.2 eq)Alkylating Agent (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Mechanistic Observation
K₂CO₃MeIMeCN80 (Reflux)12< 20%Insufficient basicity to deprotonate lactam N-H.
t-BuOKMeITHF25475%Reversible deprotonation; competing side reactions.
NaHMeITHF0 to 25485%Good yield, but heterogeneous Sₐ2 slows kinetics.
NaH MeI DMF 0 to 25 2 > 95% Optimal. "Naked anion" effect drastically accelerates Sₐ2.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (such as gas evolution) are integrated into the steps to ensure researchers can confirm reaction progress in real-time.

Protocol A: N-Methylation of Pyrrolidin-2-one [1, 3]

This protocol is optimized for lactams where the N-H bond is deactivated by the adjacent carbonyl.

Reagents:

  • Pyrrolidin-2-one derivative (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Methyl Iodide (1.5 equiv)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the pyrrolidin-2-one derivative in anhydrous DMF.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling is mandatory to control the exothermic deprotonation and prevent the premature volatilization of MeI (boiling point 42 °C).

  • Deprotonation: Add the NaH (60% dispersion) portion-wise against a positive flow of argon.

  • Self-Validation Check: Observe the reaction. Effervescence (H₂ gas evolution) must occur. Stir the suspension at 0 °C for 30 minutes, or until gas evolution completely ceases. Causality: Complete cessation of bubbling validates that quantitative deprotonation has occurred, preventing unreacted NaH from destroying the MeI.

  • Alkylation: Add Methyl Iodide dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours. Monitor completion via TLC (typically 1:1 EtOAc/Hexane; the N-methylated product will have a significantly higher R_f value due to the loss of the HBD).

  • Quenching & Workup: Cool the flask back to 0 °C. Carefully add saturated aqueous NH₄Cl dropwise to quench any residual NaH. Dilute with EtOAc, wash extensively with water (3 × 10 volumes) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: O-Methylation of N-Boc-3-pyrrolidinol [2]

This protocol utilizes THF to balance solubility and Sₐ2 kinetics while protecting the acid/base-labile N-Boc group.

Reagents:

  • N-Boc-3-pyrrolidinol (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Methyl Iodide (1.5 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-3-pyrrolidinol in anhydrous THF under inert atmosphere and cool to 0 °C.

  • Deprotonation: Add NaH portion-wise. Causality: Because NaH is strictly a base and not a nucleophile, the carbamate (Boc) carbonyl is safe from nucleophilic acyl substitution, ensuring the protecting group remains entirely intact.

  • Alkylation: Once Sₐ2 Sₐ2 H₂ evolution ceases (approx. 45 mins in THF), add MeI dropwise.

  • Propagation: Stir at room temperature for 3–4 hours. If TLC indicates stalled progress, add 10% volume of anhydrous DMF to break Sₐ2 Sₐ2 ion pairing and accelerate the Sₐ2 attack.

  • Quenching & Workup: Quench with cold water dropwise. Extract with Sₐ2 CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography to isolate the pure O-methylated ether.

Safety & Troubleshooting

  • Pyrophoric Hazard: NaH is highly reactive with moisture. Always weigh and transfer rapidly in ambient air, or handle inside a glovebox for large scales.

  • Alkylating Agent Toxicity: Methyl Iodide is a potent alkylating agent and suspected carcinogen. All manipulations, including the Sₐ2 Sₐ2 quenching phase, must be performed in a certified fume hood.

  • Troubleshooting Sₐ2 Sₐ2 Mineral Oil: If the 60% mineral oil dispersion interferes with Sₐ2 Sₐ2 crystallization of the final API, the NaH can be pre-washed with anhydrous Sₐ2 Sₐ2 hexane (3x) under argon prior to the addition of the reaction solvent.

References

  • Horsfall, L. (2011). Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. UCL Discovery. Available at:[Link]

  • RSC Advances. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Royal Society of Chemistry. Available at:[Link]

  • ACS Publications. (2025). Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. American Chemical Society. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th Ed.). Springer. Available at:[Link]

Application Note: Scalable Synthesis of (S)-N-Cbz-3-methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

Scope and Significance

(S)-N-Cbz-3-methoxypyrrolidine is a high-value chiral building block extensively used in the synthesis of kinase inhibitors and GPCR ligands.[1][2] While gram-scale synthesis is trivial, multi-kilogram production presents specific process safety hazards, particularly regarding the methylation of the secondary alcohol.

This guide details a Process-Optimized Route that transitions from hazardous metal-hydride reagents (NaH) to a scalable Phase-Transfer Catalysis (PTC) system.[1][2] This shift reduces thermal risks, eliminates hydrogen gas evolution, and lowers raw material costs by 40%.

Retrosynthetic Analysis

The synthesis is disconnected into two primary unit operations:

  • N-Protection: Selective carbamoylation of the commercially available (S)-3-hydroxypyrrolidine.[1][2]

  • O-Methylation: Alkylation of the secondary alcohol without racemization or carbamate cleavage.[1]

Retrosynthesis Target (S)-N-Cbz-3-methoxypyrrolidine (Target Molecule) Inter (S)-N-Cbz-3-hydroxypyrrolidine (Stable Intermediate) Target->Inter O-Methylation (Critical Step) SM (S)-3-Hydroxypyrrolidine HCl (Starting Material) Inter->SM N-Protection (Schotten-Baumann)

Figure 1: Retrosynthetic strategy prioritizing the stability of the Cbz group during the alkylation step.

Part 2: Process Development & Optimization[2]

Route Selection: The Methylation Dilemma

The critical quality attribute (CQA) for this synthesis is Enantiomeric Excess (ee) . The (S)-stereocenter at C3 is prone to racemization via elimination-addition pathways under highly basic conditions at elevated temperatures.[1][2]

ParameterMethod A: NaH / MeI (Lab Scale)Method B: NaOH / DMS / PTC (Process Scale)
Reagents Sodium Hydride, Methyl Iodide50% NaOH, Dimethyl Sulfate, TBAB
Safety High Risk: H₂ evolution, pyrophoric solid.[3][2]Managed Risk: Toxic DMS, but no gas evolution.
Temperature 0°C to Room Temp0°C to 40°C
Scalability Poor (Solids handling, exotherm control).[3]Excellent (Biphasic liquid-liquid).[1][2]
Yield 85-95%80-90%
Recommendation Use for <100g batches.[1][2]Use for >1kg batches.

Decision: This protocol focuses on Method B (PTC) as it represents the industry standard for safety and scalability [1].

Safety Critical: Dimethyl Sulfate (DMS) Handling
  • Hazard: DMS is a potent alkylating agent and suspected carcinogen.

  • Control: Use a closed system. Quench all waste streams with ammonium hydroxide or neat triethylamine to convert unreacted DMS to the non-toxic methylammonium salt before disposal.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of (S)-N-Cbz-3-hydroxypyrrolidine

Reaction Type: Schotten-Baumann N-Protection Scale: 1.0 kg Input[1][2]

Reagents & Stoichiometry
ReagentMWEquiv.Amount
(S)-3-Hydroxypyrrolidine HCl123.581.01.00 kg
Benzyl Chloroformate (Cbz-Cl)170.591.051.45 kg
Sodium Bicarbonate (NaHCO₃)84.012.51.70 kg
Water--5.0 L
Toluene--5.0 L
Protocol
  • Setup: Charge a 20 L jacketed reactor with Water (5.0 L) and NaHCO₃ (1.70 kg). Stir until mostly dissolved.

  • Addition 1: Add (S)-3-Hydroxypyrrolidine HCl (1.00 kg) portion-wise at 20°C. Note: Mild endotherm.

  • Solvent: Add Toluene (5.0 L) and cool the biphasic mixture to 0–5°C.

  • Reaction: Add Cbz-Cl (1.45 kg) dropwise over 2 hours, maintaining internal temperature <10°C. Caution: Exothermic.

  • Completion: Warm to 20°C and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

  • Work-up: Stop agitation. Separate phases. Wash the organic layer with Water (2 x 2.0 L) and Brine (2.0 L).

  • Isolation: Concentrate the organic layer under reduced pressure (45°C) to yield a white solid or viscous oil.

    • Yield Target: 95% (1.70 kg)[2]

    • Purity: >98% (Use directly in Step 2).[4]

Step 2: O-Methylation via Phase Transfer Catalysis

Reaction Type: Williamson Ether Synthesis (PTC) Scale: 1.70 kg Input (Intermediate from Step 1)[1][2]

Reagents & Stoichiometry
ReagentMWEquiv.Amount
(S)-N-Cbz-3-hydroxypyrrolidine221.251.01.70 kg
Dimethyl Sulfate (DMS)126.131.31.26 kg
NaOH (50% w/w aq)40.004.02.46 kg
TBAB (Catalyst)322.370.05124 g
Toluene--8.5 L
Protocol
  • Setup: Charge reactor with (S)-N-Cbz-3-hydroxypyrrolidine (1.70 kg), Toluene (8.5 L), and Tetrabutylammonium bromide (TBAB, 124 g).

  • Base Addition: Add 50% NaOH solution (2.46 kg) while stirring vigorously.

  • Temperature Control: Cool the mixture to 10°C.

  • Alkylation: Add Dimethyl Sulfate (1.26 kg) dropwise over 3 hours.

    • Critical Control: Maintain temperature 15–25°C . Do not exceed 30°C to prevent Cbz hydrolysis or racemization.

  • Age: Stir vigorously at 20–25°C for 12 hours.

  • Quench (Safety): Add Triethylamine (200 mL) or 25% Ammonium Hydroxide (500 mL) and stir for 2 hours to destroy excess DMS.

  • Work-up: Add Water (5.0 L). Separate phases.

    • Aqueous layer: Treat as hazardous waste (contains methyl sulfate salts).

    • Organic layer: Wash with 1M HCl (2.0 L) to remove amine impurities, then Water (2.0 L), then Brine.

  • Purification:

    • Concentrate Toluene.

    • Perform High Vacuum Fractional Distillation .

    • Boiling Point: Expect ~140–150°C at 0.5 mmHg (extrapolated from benzyl analog).

    • Alternative: If distillation is not feasible, silica plug filtration (EtOAc/Hexane) can be used, but distillation is preferred for >1kg.

Part 4: Process Logic & Workflow

ProcessFlow cluster_Step1 Step 1: N-Protection cluster_Step2 Step 2: O-Methylation (PTC) Start Start: (S)-3-Hydroxypyrrolidine HCl + NaHCO3/Water AddCbz Add Cbz-Cl in Toluene (Temp < 10°C) Start->AddCbz PhaseSep Phase Separation (Remove Aqueous Salts) AddCbz->PhaseSep Mix Mix Intermediate + Toluene + TBAB (Cat) + 50% NaOH PhaseSep->Mix AddDMS Add Dimethyl Sulfate (Control Temp 15-25°C) Mix->AddDMS Quench Quench with NH4OH/Et3N (Destroy excess DMS) AddDMS->Quench Distill High Vacuum Distillation (Final Purification) Quench->Distill

Figure 2: Process workflow emphasizing temperature control and safety quenching steps.

Part 5: Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: Colorless to pale yellow oil.[1]

  • 1H NMR (CDCl3): δ 7.35 (m, 5H, Ar-H), 5.13 (s, 2H, CH2-Ph), 3.95 (m, 1H, H-3), 3.35 (s, 3H, OMe), 3.4-3.6 (m, 4H).[3][2]

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1][2]

    • Mobile Phase: Hexane/IPA (90:10).

    • Limit: >98% ee.[1][4]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 2) Hydrolysis of DMS by water in NaOH.Increase agitation rate (PTC is diffusion controlled). Add DMS slower.
Racemization Temperature too high during methylation.Ensure Temp < 30°C. Use Toluene (lower boiling) to limit thermal runaway.
Cbz Cleavage pH > 14 for prolonged periods at high temp.Reduce age time. Ensure efficient cooling.
Residual DMS Incomplete quench.Extend quench time with NH4OH. Test organic layer for alkylating activity (4-(p-nitrobenzyl)pyridine test).

References

  • Phase Transfer Catalysis in Alkylation: Halpern, M. "Phase-Transfer Catalysis in Industry."[1] Industrial Phase-Transfer Catalysis, 2018.[1][2][5]

  • Cbz Protection Stability: Greene, T. W., & Wuts, P. G. M.[3][6][7] Protective Groups in Organic Synthesis, Wiley-Interscience.[1][6] [2]

  • Methylation of Secondary Alcohols: "Dimethyl Sulfate as Methylation Agent...". Journal of the Brazilian Chemical Society, 2024.

  • Safety of Dimethyl Sulfate: "Dimethyl Sulfate - Safety Data Sheet". Sigma-Aldrich.[1][2][8] [2]

Sources

Troubleshooting & Optimization

Alternative protecting groups to Cbz for 3-methoxypyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Selecting and Troubleshooting Alternative Protecting Groups to Cbz

Welcome to the Technical Support Center for advanced organic synthesis. This guide, curated by a Senior Application Scientist, provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methoxypyrrolidine. We will explore robust alternatives to the traditional Carboxybenzyl (Cbz) protecting group, focusing on the practical application of Boc, Fmoc, and Alloc groups. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.

Choosing the Right Tool for the Job: A Comparative Overview of Protecting Groups

The selection of an appropriate nitrogen protecting group is a critical decision in the synthesis of 3-methoxypyrrolidine, directly impacting yield, purity, and the overall efficiency of the synthetic route. While the Cbz group has been a longstanding choice, its removal via hydrogenolysis can be problematic in the presence of other sensitive functional groups. The following table provides a comparative analysis of Cbz and its common alternatives, tailored to the context of 3-methoxypyrrolidine synthesis.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonality & Key Considerations
Carboxybenzyl Cbz or ZBenzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, Et₃N) in a suitable solvent (e.g., CH₂Cl₂, THF/water).[1][2]Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr in acetic acid).[2][3][4]Pros: Stable to a wide range of conditions. Cons: Hydrogenolysis is not compatible with reducible functional groups (e.g., alkenes, alkynes, some aromatic systems). Strong acid cleavage lacks selectivity.
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc₂O), base (e.g., Et₃N, DMAP) in a suitable solvent (e.g., CH₂Cl₂, THF).[4][5]Strong acids (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂, HCl in dioxane).[6]Pros: Acid-labile, making it orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[7][8] Cons: Acidic deprotection may not be suitable for acid-sensitive substrates.
9-Fluorenyl- methoxycarbonyl FmocFmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, pyridine) in a suitable solvent (e.g., CH₂Cl₂, DMF).[9][10]Base-mediated β-elimination, typically with 20% piperidine in DMF.[10][11][12]Pros: Base-labile, providing orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[7][8] Cons: The fluorenyl group can sometimes lead to aggregation in solid-phase synthesis.
Allyloxycarbonyl AllocAllyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O), base (e.g., pyridine, Et₃N) in a suitable solvent (e.g., THF, CH₂Cl₂).[3]Palladium(0)-catalyzed allylic cleavage with a scavenger (e.g., Pd(PPh₃)₄, phenylsilane, morpholine).[3][13][14]Pros: Cleavage under neutral conditions, orthogonal to both acid- and base-labile groups.[7][8] Cons: Requires a palladium catalyst, which may need to be carefully removed from the final product.

Synthetic Workflow for 3-Methoxypyrrolidine

A common and efficient route to 3-methoxypyrrolidine involves the O-methylation of a protected 3-hydroxypyrrolidine precursor. The choice of protecting group is crucial to ensure compatibility with the methylation conditions and to allow for selective deprotection in the final step.

Synthetic Workflow Start 3-Hydroxypyrrolidine Protection N-Protection (Boc, Fmoc, or Alloc) Start->Protection Introduce PG Methylation O-Methylation (e.g., NaH, MeI) Protection->Methylation N-Protected Intermediate Deprotection N-Deprotection Methylation->Deprotection N-Protected-3-methoxypyrrolidine Final_Product 3-Methoxypyrrolidine Deprotection->Final_Product Cleave PG

Caption: General synthetic workflow for 3-methoxypyrrolidine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3-methoxypyrrolidine when using Boc, Fmoc, or Alloc as alternatives to Cbz.

Issue 1: Incomplete N-Protection of 3-Hydroxypyrrolidine

Question: I am observing a significant amount of unreacted 3-hydroxypyrrolidine after my N-protection step with Boc₂O. What could be the cause and how can I improve the yield?

Answer:

Incomplete N-protection is a common issue that can often be resolved by optimizing the reaction conditions. Here are the likely causes and solutions:

  • Insufficient Reagents: The stoichiometry of the protecting agent and the base is critical.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the Boc anhydride (Boc₂O).[15] Ensure that at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the acid generated during the reaction.

  • Reaction Temperature and Time: The reaction may be sluggish at room temperature.

    • Solution: While many Boc protections proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Solvent Choice: The solvent can significantly impact the solubility of the reactants and the reaction rate.

    • Solution: Ensure that 3-hydroxypyrrolidine is fully soluble in the chosen solvent. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[5] For less soluble substrates, a more polar solvent like N,N-dimethylformamide (DMF) may be beneficial.

Issue 2: Low Yield or Side Products During O-Methylation

Question: After protecting the pyrrolidine nitrogen with Fmoc, I am getting a low yield of the desired 3-methoxy-pyrrolidine derivative during the O-methylation step with sodium hydride and methyl iodide. What are the potential side reactions?

Answer:

Low yields during O-methylation can be attributed to several factors, including side reactions involving the protecting group or the substrate itself.

  • Base-Induced Fmoc Deprotection: The Fmoc group is base-labile, and strong bases like sodium hydride (NaH) can potentially initiate its cleavage.[7][8]

    • Solution: Use a milder base for the deprotonation of the hydroxyl group. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can be effective alternatives to NaH. Alternatively, perform the reaction at a lower temperature to minimize the rate of Fmoc cleavage.

  • Quaternization of the Pyrrolidine Nitrogen: If any adeventitious deprotection of the Fmoc group occurs, the free secondary amine can be methylated by methyl iodide, leading to the formation of an N-methylated byproduct and potentially a quaternary ammonium salt.

    • Solution: Ensure complete N-protection before proceeding with the O-methylation. If partial deprotection is suspected, purify the N-protected intermediate before the methylation step. Using a less reactive methylating agent, such as dimethyl sulfate, might also reduce over-alkylation.

  • Competing Elimination Reaction: Under strongly basic conditions, there is a possibility of elimination to form a cyclopropene derivative, although this is less likely.

    • Solution: Employing milder basic conditions and lower reaction temperatures will disfavor elimination pathways.

Issue 3: Incomplete Deprotection of the N-Protected 3-Methoxypyrrolidine

Question: I am having difficulty completely removing the Alloc group from my N-Alloc-3-methoxypyrrolidine using Pd(PPh₃)₄. What are the key parameters to consider for this deprotection?

Answer:

Incomplete Alloc deprotection is often related to the catalyst activity or the efficiency of the allyl scavenger.

  • Inactive Palladium Catalyst: The Pd(0) catalyst can be sensitive to air and may have lost its activity.

    • Solution: Use a fresh batch of the palladium catalyst.[13] If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

  • Inefficient Allyl Scavenger: The scavenger is crucial for irreversibly trapping the allyl group and driving the reaction to completion.

    • Solution: A variety of scavengers can be used, including morpholine, dimedone, and phenylsilane.[3] For secondary amines, amine-borane complexes like dimethylamine-borane (Me₂NH·BH₃) have been shown to be highly effective.[14] Ensure that a sufficient excess of the scavenger is used.

  • Reaction Time and Temperature: The deprotection may be slower for certain substrates.

    • Solution: Increase the reaction time and monitor the progress by TLC or LC-MS. Gentle heating may be beneficial, but should be done with caution to avoid catalyst decomposition.

Troubleshooting_Deprotection Incomplete_Deprotection Incomplete Deprotection Cause1 Inactive Catalyst Incomplete_Deprotection->Cause1 Cause2 Inefficient Scavenger Incomplete_Deprotection->Cause2 Cause3 Suboptimal Conditions Incomplete_Deprotection->Cause3 Solution1 Use fresh catalyst Work under inert atmosphere Cause1->Solution1 Solution2 Choose a more effective scavenger (e.g., Me₂NH·BH₃ for secondary amines) Use sufficient excess Cause2->Solution2 Solution3 Increase reaction time Gentle heating with caution Cause3->Solution3

Caption: Troubleshooting workflow for incomplete Alloc deprotection.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to the Cbz group for my 3-methoxypyrrolidine synthesis?

A1: The primary reason to consider an alternative to the Cbz group is the harsh conditions required for its removal. Catalytic hydrogenolysis, the most common method for Cbz cleavage, is incompatible with many functional groups that are sensitive to reduction, such as alkenes, alkynes, and some aromatic systems.[2][3][4] If your synthetic route for a more complex derivative of 3-methoxypyrrolidine involves such functional groups, an orthogonal protecting group strategy is necessary.

Q2: What is an "orthogonal protection strategy," and why is it important?

A2: An orthogonal protection strategy utilizes multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the other protecting groups.[7][8][16] This is crucial in multi-step synthesis where selective manipulation of different functional groups is required. For instance, you could protect the pyrrolidine nitrogen with an acid-labile Boc group and another functional group in your molecule with a base-labile Fmoc group, allowing you to deprotect one without affecting the other.

Q3: Can the methoxy group in 3-methoxypyrrolidine be cleaved during the deprotection of the nitrogen?

A3: The stability of the methoxy group depends on the deprotection conditions.

  • Acidic Conditions (Boc deprotection): Ethers are generally stable to the acidic conditions used for Boc removal (e.g., TFA in DCM). However, very strong acidic conditions (e.g., HBr or HI) can cleave ethers.

  • Basic Conditions (Fmoc deprotection): The methoxy group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF).

  • Hydrogenolysis (Cbz deprotection): The methoxy group is stable under catalytic hydrogenolysis conditions.

Q4: I am concerned about the purification of my final product from the deprotection reagents. What are the best practices?

A4: The purification strategy depends on the protecting group used:

  • Boc: After acidic deprotection, the excess acid (e.g., TFA) can be removed by co-evaporation with a solvent like toluene. The resulting amine salt can often be purified by precipitation or crystallization. Neutralization with a mild base followed by extraction is also a common work-up procedure.

  • Fmoc: The dibenzofulvene byproduct of Fmoc deprotection and the piperidine can be removed by thorough washing of the reaction mixture with an acidic aqueous solution during work-up.

  • Alloc: The removal of the palladium catalyst can sometimes be challenging. Filtration through a pad of Celite or silica gel can be effective. Alternatively, treatment with a scavenger resin that binds to palladium can be employed.

Q5: Are there any specific safety precautions I should take when working with these alternative protecting groups and their reagents?

A5: Yes, standard laboratory safety practices should always be followed. Specific considerations include:

  • Boc₂O: Can cause skin and eye irritation. Handle in a well-ventilated fume hood.

  • TFA: Is a strong, corrosive acid. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

  • Piperidine: Is a flammable and toxic liquid with a strong odor. Always handle in a fume hood.

  • Palladium Catalysts: Can be pyrophoric, especially Pd/C. Handle with care and avoid exposure to air when dry.

This technical support guide provides a starting point for navigating the use of alternative protecting groups in the synthesis of 3-methoxypyrrolidine. For more specific queries or complex troubleshooting scenarios, please do not hesitate to contact our technical support team.

References

  • BenchChem. (2025). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. BenchChem.
  • Fiveable. (2025, August 15). Orthogonal Protection Definition. Fiveable.
  • Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry –. Total Synthesis.
  • Kocieński, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine. BenchChem.
  • University of Bristol. (n.d.).
  • BenchChem. (2025).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis.
  • PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • ResearchGate. (2025, August 6).
  • Quora. (2018, November 4). What is the role of methoxy group in phenol acidic strength?.
  • Total Synthesis. (2025, July 27). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism –.
  • Der Pharma Chemica. (n.d.).
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Waseda University. (n.d.). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines.
  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • BenchChem. (2025, December). Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions.
  • BenchChem. (n.d.). 2-[(2-Methoxyphenyl)methyl]pyrrolidine|RUO.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers.
  • Sigma-Aldrich. (n.d.).
  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • UT Southwestern, Dallas, Texas. (n.d.). Protecting Groups in Organic Synthesis-1 Ready.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • BenchChem. (2025). Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide.
  • BenchChem. (n.d.). Preventing degradation of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine in solution.
  • BenchChem. (2025). N-benzyl-2-methoxyethanamine stability under acidic vs basic conditions.
  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction.
  • BenchChem. (2025). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups.
  • Organic Reactions. (n.d.). The Mitsunobu Reaction.
  • Reddit. (2018, September 4). Why is a methoxygroup a better leaving group than an ethoxygroup?.
  • ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
  • Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
  • ResearchGate. (2021, October 25). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
  • PMC. (2023, December 9).
  • Lokey Lab Protocols. (2017, March 16). Fmoc.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Michael Pittelkow. (n.d.).
  • ResearchGate. (n.d.). Methoxybenzene as leaving group in acidic conditions.
  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • BenchChem. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.

Sources

Technical Support Center: Solubility Solutions for Pyrrolidine Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Aqueous Solubility & Stability of Pyrrolidine Carbamates Audience: Pharmaceutical Scientists & Chemical Engineers

Introduction: The Solubility-Stability Paradox

Welcome to the technical support hub for pyrrolidine carbamates. These pharmacophores present a unique dual challenge: lipophilicity driven by the pyrrolidine ring and hydrolytic instability of the carbamate linkage.

Many researchers instinctively raise the pH to solubilize the basic pyrrolidine nitrogen, inadvertently triggering base-catalyzed hydrolysis of the carbamate ester. This guide prioritizes protocols that enhance solubility without compromising chemical integrity.

Module 1: Chemical Modification (Salt Selection)

Applicability: Pyrrolidine derivatives with an ionizable basic nitrogen (pKa ~9-10).

The Science: Why Mesylates Over Chlorides?

While Hydrochloride (HCl) salts are the standard starting point, they often create hygroscopic solids with pyrrolidine derivatives due to the high crystal lattice energy and water affinity of the small chloride ion. Methanesulfonate (Mesylate) salts are frequently superior for this class. The larger organic anion reduces hygroscopicity and often provides a more stable crystal lattice for lipophilic bases.

Troubleshooting Protocol: Salt Screening

Objective: Identify a salt form that maximizes solubility while maintaining solid-state stability.

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of free base in minimal acetone or ethanol (avoid methanol if transesterification is a risk).

  • Acid Addition: Add 1.05 equivalents of the following acids in separate vials:

    • Hydrochloric acid (4M in dioxane)

    • Methanesulfonic acid (neat)

    • Succinic acid (solid)

    • L-Tartaric acid (solid)

  • Crystallization:

    • Cool to 4°C for 24 hours.

    • If no precipitate, add anti-solvent (diisopropyl ether or heptane) dropwise until turbid.

  • Analysis: Filter and dry. Analyze via XRPD (crystallinity) and HPLC (purity).

Visual Guide: Salt Selection Decision Tree

SaltSelection Start Start: Pyrrolidine Carbamate Free Base CheckBasic Is the Pyrrolidine N basic? (Not an amide/urea) Start->CheckBasic SaltScreen Initiate Salt Screen CheckBasic->SaltScreen Yes NeutralStrategy Go to Module 2: Cosolvents & Complexation CheckBasic->NeutralStrategy No HCl Try HCl Salt (High Solubility, High Hygroscopicity) SaltScreen->HCl Mesylate Try Mesylate Salt (Balanced Solubility/Stability) SaltScreen->Mesylate Succinate Try Succinate/Tartrate (Lower Solubility, Non-Hygroscopic) SaltScreen->Succinate Hygroscopic Switch to Mesylate HCl->Hygroscopic Too hygroscopic?

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on basicity and physical properties.

Module 2: Formulation Engineering (Cosolvents & pH)

Applicability: Neutral carbamates or when salts fail.

Critical Warning: The pH Trap

Carbamates are susceptible to hydrolysis.[1][2][3]

  • Acidic (pH < 2): Protonation of the carbonyl oxygen can lead to cleavage.

  • Basic (pH > 7.5): Rapid base-catalyzed hydrolysis (E1cB mechanism).

  • Target Window: Maintain formulation pH between 4.0 and 6.0 .

Recommended Cosolvent Systems

Data below compares solubilization power for lipophilic pyrrolidine structures.

CosolventConcentration RangeCompatibility Note
2-Pyrrolidone 5% - 20%Best Performance. "Like dissolves like" interaction with the pyrrolidine ring.
PEG 400 10% - 40%Standard. Good safety profile. Monitor for peroxides which degrade carbamates.
Ethanol 5% - 15%Good for initial solubilization, but precipitation risk upon dilution (IV).
Propylene Glycol 10% - 30%Viscosity builder. Use in combination with PEG.

Protocol: Cosolvent Optimization

  • Prepare a 20% stock solution of the drug in pure cosolvent (e.g., 2-Pyrrolidone).

  • Slowly titrate into Citrate Buffer (pH 5.0) under rapid stirring.

  • Stop when turbidity appears. This defines your Solubility Limit .

Module 3: Supramolecular Stabilization (Cyclodextrins)

Applicability: Highly insoluble compounds requiring hydrolytic protection.

The Science: Inclusion Complexes

Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard for carbamates. The hydrophobic pyrrolidine ring enters the CD cavity, while the hydrophilic exterior interacts with water. Crucially, steric hindrance inside the cavity protects the carbamate linkage from water attack, reducing hydrolysis rates .
Protocol: Phase Solubility Study
  • Preparation: Prepare 0% to 40% (w/v) HP-

    
    -CD solutions in pH 5.5 phosphate buffer.
    
  • Saturation: Add excess pyrrolidine carbamate to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter through 0.45 µm PVDF filter.

  • Quantification: Analyze filtrate via HPLC.

  • Calculation: Plot Concentration (Drug) vs. Concentration (CD). A linear slope (

    
     type) indicates 1:1 complexation.
    

Module 4: Advanced Delivery (Amorphous Solid Dispersions)

Applicability: "Brick dust" molecules (high melting point, low solubility).

Technique: Spray Drying with PVP-VA

Polyvinylpyrrolidone-vinyl acetate (PVP-VA 64) is chemically similar to the pyrrolidine pharmacophore, ensuring high miscibility and stable glass formation.

Workflow:

  • Feed Solution: Dissolve Drug and PVP-VA 64 (Ratio 1:3) in Methanol/DCM (1:1).

  • Spray Drying:

    • Inlet Temp: 80°C

    • Outlet Temp: 45°C

    • Atomization Pressure: 0.7 bar

  • Secondary Drying: Vacuum dry at 40°C for 24h to remove residual solvent.

  • Result: An amorphous powder with significantly higher apparent solubility (kinetic solubility) than the crystalline form.

Troubleshooting FAQs

Q1: My carbamate degrades during storage in aqueous solution.

  • Diagnosis: Likely pH-induced hydrolysis.[1]

  • Fix: Check the pH. If it is > 7.0, adjust to pH 4.5 - 5.5 using a Citrate or Acetate buffer. If pH is already optimized, switch to a lyophilized powder for reconstitution or use HP-

    
    -CD to sterically shield the ester bond.
    

Q2: The HCl salt is extremely hygroscopic and turns into oil.

  • Diagnosis: The chloride counterion has high charge density.

  • Fix: Switch to a Mesylate or Tosylate salt.[4] These larger, more hydrophobic counterions reduce water uptake. Alternatively, use a Succinate salt (often non-hygroscopic but lower solubility).

Q3: Precipitation occurs immediately upon IV injection/dilution.

  • Diagnosis: "Crash out" effect due to loss of cosolvent power.

  • Fix: The drug is likely precipitating as the cosolvent is diluted by blood/buffer.

    • Reduce drug load.

    • Add a surfactant: Polysorbate 80 (0.1 - 0.5%) to inhibit crystal nucleation.

    • Switch to a cyclodextrin formulation (dilution does not break the inclusion complex).

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007).[5] Salt formation to improve drug solubility.[6][7][8][9] Advanced Drug Delivery Reviews. Link

  • Pop, E., et al. (1998). Chemical stability of carbamate prodrugs. Journal of Pharmaceutical Sciences.
  • Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

Minimizing side reactions in Williamson ether synthesis of pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Williamson Ether Synthesis of Pyrrolidines Ticket ID: CHEM-SUP-8821 Status: Open Priority: High

Executive Summary

Welcome to the Advanced Synthesis Support Center. You are accessing this guide because you are encountering yield-limiting side reactions during the O-alkylation of hydroxypyrrolidines. The Williamson ether synthesis, while foundational, presents unique challenges with nitrogen-containing heterocycles.

The Core Conflict: The synthesis requires a delicate balance between nucleophilicity (to drive


) and basicity  (which drives E2 elimination).[1] In pyrrolidines, you face the additional vector of chemoselectivity  (N- vs. O-alkylation).

This guide provides a root-cause analysis of failure modes and a validated "Gold Standard" protocol to maximize ether formation.

Critical Failure Modes (Diagnostic Module)

Issue A: The Nitrogen Competitor (N-Alkylation)

Symptom: Product mass corresponds to


-alkylated or 

-dialkylated species; loss of free amine functionality. Root Cause: The pyrrolidine nitrogen is a superior nucleophile to the hydroxyl oxygen. Even if protonated, equilibrium conditions with strong bases (NaH, KOtBu) will generate the free amine, which reacts faster than the alkoxide. Corrective Action:
  • Mandatory Protection: You cannot rely on stoichiometry. The nitrogen must be protected with a group stable to strong base.

  • Recommended Groups:

    • Boc (tert-butyloxycarbonyl): Excellent stability to base/nucleophiles.

    • Cbz (Carboxybenzyl): Good, but avoid hydrogenolysis conditions if the ether is benzyl.

    • Bn (Benzyl): Robust, but makes the N-center more electron-rich (potential for quaternization if not careful). Boc is preferred.

Issue B: The Elimination Trap (E2 Reaction)

Symptom: Formation of alkenes (vinyl species) derived from the alkyl halide; low yield of ether. Root Cause: The alkoxide (pyrrolidine-O⁻) acts as a base rather than a nucleophile, deprotonating the


-carbon of the alkyl halide.
Risk Factors: 
  • Secondary/Tertiary alkyl halides.[1][2][3][4]

  • High reaction temperatures (>60°C).

  • Sterically hindered bases (e.g., using KOtBu to generate the alkoxide).

Issue C: Stereochemical Scrambling

Symptom: Loss of enantiomeric excess (ee) in chiral 3-hydroxypyrrolidines. Root Cause:

  • Scenario 1 (Nucleophile is Pyrrolidine): If you use chiral 3-hydroxypyrrolidine as the nucleophile, configuration is retained at the pyrrolidine carbon (C-O bond is not broken).

  • Scenario 2 (Electrophile is Pyrrolidine): If you convert the hydroxyl to a leaving group (Tosylate/Mesylate) and react with an external alcohol, the configuration is inverted (

    
    ).
    
  • Racemization Risk: Occurs if the reaction conditions are basic enough to cause elimination-addition or if the stereocenter is activated (e.g., adjacent to a carbonyl in pyrrolidinones).

Decision Logic & Workflow

The following diagram outlines the critical decision path to determine the optimal reaction conditions.

WilliamsonStrategy Start Start: Hydroxypyrrolidine Substrate CheckN Is Nitrogen Protected? Start->CheckN Protect ACTION: Install Boc Group CheckN->Protect No HalideCheck Alkyl Halide Type? CheckN->HalideCheck Yes (Boc/Cbz) Protect->CheckN Primary Primary Halide (R-CH2-X) HalideCheck->Primary Secondary Secondary Halide (R2-CH-X) HalideCheck->Secondary Tertiary Tertiary Halide HalideCheck->Tertiary MethodA Method A: Standard NaH / DMF / 0°C -> RT Primary->MethodA High Reactivity MethodB Method B: Phase Transfer 50% NaOH / Toluene / TBAI Secondary->MethodB Suppress E2 MethodC STOP: Switch Strategy Use Acid-Catalyzed Etherification or S_N1 conditions Tertiary->MethodC E2 Dominates

Figure 1: Strategic decision tree for selecting Williamson ether synthesis conditions based on substrate constraints.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (NaH/DMF)

Best for: Primary alkyl halides and robust protecting groups.

Reagents:

  • Substrate:

    
    -Boc-3-hydroxypyrrolidine (1.0 equiv)
    
  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation: Dissolve the hydroxypyrrolidine in DMF. Cool to 0°C (ice bath).

  • Base Addition: Add NaH portion-wise. Caution:

    
     gas evolution.[4] Stir at 0°C for 30 mins until evolution ceases.
    
    • Why? Ensures complete formation of the alkoxide before introducing the electrophile, minimizing side reactions.

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT). Stir 2–16h.

    • Optimization: If sluggish, add TBAI (10 mol%) as a catalyst rather than heating. Heating promotes elimination.

  • Quench: Cool to 0°C. Add saturated

    
     (aq) carefully.
    
  • Workup: Extract with EtOAc, wash with water (

    
     to remove DMF), then brine. Dry over 
    
    
    
    .[5]
Protocol B: Phase Transfer Catalysis (PTC)

Best for: Secondary alkyl halides or substrates sensitive to anhydrous conditions.

Reagents:

  • Solvent: Toluene (Organic phase) and 50% NaOH (Aqueous phase).

  • Catalyst: Tetrabutylammonium iodide (TBAI) or Hydrogen Sulfate (TBAHS) (10 mol%).

Mechanism: The quaternary ammonium salt shuttles the alkoxide into the organic layer as a "naked" anion. The hydration shell is stripped away, making the oxygen highly nucleophilic but less basic (due to ion pairing), which suppresses elimination (E2) side products compared to NaH conditions.

Step-by-Step:

  • Dissolve

    
    -Boc-pyrrolidine and Alkyl Halide in Toluene (3 volumes).
    
  • Add TBAI (0.1 equiv).

  • Add 50% NaOH solution (5 equiv) with vigorous stirring.

  • Heat to 40–60°C. Monitor by TLC/LCMS.

  • Separate layers; standard organic workup.

Comparative Data: Base & Solvent Effects

The following table summarizes expected outcomes based on reaction parameters.

VariableConditionOutcome on Pyrrolidine Ether Synthesis
Base NaH (Sodium Hydride) High Yield. Standard for primary halides. Irreversible deprotonation.[4]
KOtBu (Potassium t-butoxide) High Risk. Bulky base favors E2 elimination over

. Use only for methylating.
NaOH + PTC High Selectivity. Best for secondary halides. Reduces elimination.[1]
Solvent DMF / DMSO Fastest Rate. Polar aprotic solvents stabilize the cation, leaving the alkoxide "naked" and reactive.
THF / Ether Slower Rate. Safer, easier workup, but may require reflux (increasing E2 risk).
Ethanol/Methanol Failure. Protic solvents solvate the nucleophile (reducing reactivity) and react with the base.

Advanced Troubleshooting (FAQs)

Q: I am seeing significant racemization of my (S)-3-hydroxypyrrolidine product.

  • Diagnosis: If you are using the pyrrolidine as the nucleophile (Method A/B), the chiral center at C3 is not involved in the bond-breaking step. Racemization implies your base is too strong (causing enolization if a carbonyl is present) or you have an impurity.

  • Check: Ensure your starting material is enantiopure. If you are converting the hydroxyl to a Tosylate and then displacing it, you will get inversion (S

    
     R).
    

Q: The reaction stalls at 50% conversion.

  • Fix: Do not simply add more base.

    • Add TBAI (Tetra-n-butylammonium iodide) . Iodide acts as a nucleophilic catalyst, converting your Alkyl Bromide/Chloride into a highly reactive Alkyl Iodide in situ (Finkelstein reaction).

    • Ensure your DMF is dry. Water kills the alkoxide immediately.

Q: I can't separate the elimination byproduct (alkene) from my ether.

  • Prevention: Switch to Method B (PTC).

  • Purification: If the alkene is non-polar, use Silver Nitrate (

    
    ) impregnated silica gel chromatography, which binds alkenes selectively, allowing the ether to elute first.
    

References

  • Protective Groups in Organic Synthesis

    • Wuts, P. G. M., & Greene, T. W. (2006).[6] Wiley-Interscience. (Standard reference for N-Boc/Cbz stability).

  • Phase Transfer C

    • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[3] Tetrahedron Letters, 16(38), 3251-3254.

  • Mechanism of Williamson Ether Synthesis & Side Reactions

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution vs.
  • Synthesis of 3-Alkoxypyrrolidines

    • Mewshaw, R. E., et al.[7] (1999). New generation of 3-alkoxypyrrolidines as selective D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 9(17), 2593-2598.

Sources

Validation & Comparative

Strategic Guide to Chiral HPLC Separation of 3-Methoxypyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Chiral Center

3-methoxypyrrolidine is a deceptively simple building block. Structurally, it is a secondary amine with a single chiral center at the C3 position. However, for the analytical scientist, it presents a "perfect storm" of challenges:

  • Lack of Chromophore: The molecule has no significant UV absorption above 200 nm, making standard UV detection impossible without derivatization.

  • Basicity: The secondary amine function causes severe peak tailing on polysaccharide columns unless specific mobile phase modifiers are used.

  • Elution Order: Determining absolute configuration (R vs. S) requires reference standards or specific derivatization logic.

This guide moves beyond generic advice to provide three distinct, field-validated workflows. We prioritize methods that solve the detection limit problem while ensuring high resolution (


).

Strategic Decision Matrix

Before selecting a column, you must define your endpoint. Are you checking the purity of a purchased reagent, or purifying a gram-scale intermediate?

DecisionMatrix Start Start: 3-Methoxypyrrolidine Sample Goal What is your primary goal? Start->Goal Purity Trace Impurity Analysis (e.g., <0.1% enantiomer) Goal->Purity QC / Analytical Prep Preparative Isolation (mg to g scale) Goal->Prep Purification MethodA METHOD A: Indirect Separation (Marfey's Reagent) Purity->MethodA High Sensitivity Required Chromophore Does sample have UV-active protecting group? Prep->Chromophore MethodB METHOD B: Direct Separation (N-Boc Derivative) Chromophore->MethodB Yes (N-Boc, N-Cbz) MethodC METHOD C: Specialized CSP (Crown Ether/RI Detection) Chromophore->MethodC No (Free Base)

Figure 1: Decision tree for selecting the optimal separation strategy based on scale and sensitivity requirements.

Method A: Indirect Separation (Marfey's Reagent)

Best For: Trace analysis, determination of absolute configuration, and samples without UV activity.

This method uses 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey's Reagent. It reacts with the secondary amine to form two diastereomers. Because FDAA contains a dinitrophenyl group, it introduces a strong chromophore (


 nm), solving the detection issue.
Mechanism

The reaction converts the enantiomeric pair (R/S) into diastereomers (L-L and L-D).[1] These have different physical properties and can be separated on a standard achiral C18 column.

Protocol
  • Derivatization:

    • Mix

      
       sample (
      
      
      
      in water) with
      
      
      of 1% FDAA in acetone.
    • Add

      
       of 
      
      
      
      
      
      .
    • Incubate at

      
       for 60 minutes.
      
    • Stop reaction with

      
       of 
      
      
      
      HCl.
  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
      , 
      
      
      
      .
    • Mobile Phase A: 0.1% TFA in Water (or

      
       Ammonium Acetate pH 4.5).
      
    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 20% B to 60% B over 25 minutes.

    • Detection: UV at 340 nm.[3]

Performance Metric:

  • Resolution (

    
    ):  Typically 
    
    
    
    (Diastereomers separate much easier than enantiomers).
  • LOD:

    
     impurity (due to high molar absorptivity of the DNP group).
    

Method B: Direct Separation of N-Boc Derivative

Best For: Preparative scale, medicinal chemistry intermediates.

Most 3-methoxypyrrolidine is handled as the N-Boc protected form (N-Boc-3-methoxypyrrolidine) during synthesis. The Boc group provides weak but usable UV absorption at 210–220 nm and removes the basicity of the amine, improving peak shape.

Recommended Columns (Polysaccharide CSPs)

The separation relies on the interaction between the carbamate (Boc) group and the chiral selector.

ColumnSelectorModeSelectivity (

)
Recommendation
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal PhaseHigh (

)
Primary Choice
Chiralpak IA Immobilized Amylose derivativeRestricted RPMediumUse for solubility issues
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal PhaseHighAlternative to AD-H
Protocol (Normal Phase)
  • Sample Prep: Dissolve N-Boc-3-methoxypyrrolidine in Ethanol/Hexane (1:1) at ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    .[4]
    
  • Mobile Phase: Hexane / Isopropanol (90:10 to 95:5).

    • Note: No basic additive (DEA/TEA) is needed because the amine is protected.

  • Flow Rate:

    
    .
    
  • Detection: UV at 210 nm.

  • Temperature:

    
    .
    

Expert Insight: If you observe baseline drift at 210 nm, switch to Refractive Index (RI) detection or use a mobile phase with lower UV cutoff (e.g., Heptane/Ethanol).

Method C: Direct Separation of Free Base (Niche)

Best For: Situations where derivatization is impossible.

Separating the free amine is difficult due to the lack of UV signal. If you have an ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec) , you can use specific columns that tolerate basic amines.

Crown Ether Columns (Crownpak CR(+))[2][4][7][8][9]
  • Mechanism: Host-guest complexation with the ammonium ion (

    
    ).
    
  • Limitation: Crownpak CR(+) is optimized for primary amines. 3-methoxypyrrolidine is a secondary amine. Separation is possible but often yields broader peaks and lower resolution than primary amines.

  • Conditions: Aqueous

    
     (pH 1.5) / Methanol (90:10).[4][5] Requires acidic pH to protonate the amine. 
    
Macrocyclic Antibiotics (Chirobiotic T)[10]
  • Selector: Teicoplanin.[4][6]

  • Mode: Polar Organic Mode (Methanol/Acetic Acid/TEA).

  • Advantage: Excellent for free amines; compatible with MS detection.

Comparative Analysis Summary

FeatureMethod A: Marfey's (Indirect)Method B: N-Boc (Direct)Method C: Free Base (Direct)
Analyte Form FDAA-DerivativeN-Boc ProtectedFree Amine
UV Detection Excellent (340 nm) Poor (210 nm)None (Requires ELSD/MS)
Column Type Standard C18Chiral PolysaccharideCrown Ether / Antibiotic
Resolution Very High (

)
High (

)
Variable (

)
Sample Recovery No (Destructive)Yes (Deprotect after)Yes
Cost per Run Low (Cheap column)High (Expensive column)High
Experimental Workflow: N-Boc Separation (Method B)

Workflow Step1 1. Dissolve Sample (1 mg/mL in EtOH) Step2 2. Column Selection (Chiralpak AD-H) Step1->Step2 Step3 3. Mobile Phase Hexane:IPA (90:10) Step2->Step3 Step4 4. Detection UV @ 210 nm Step3->Step4 Step5 5. Fraction Collection (If Prep) Step4->Step5

Figure 2: Standard operating procedure for the direct separation of N-Boc-3-methoxypyrrolidine.

References

  • Bhushan, R., & Brückner, H. (2004).[7] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[7]

  • Daicel Chiral Technologies. (2025). Instruction Manual for CROWNPAK CR(+) / CR(-). Chiral Technologies.[2]

  • BenchChem. (2025).[4] Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. BenchChem Technical Guides.

  • Sigma-Aldrich. (2020). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Supelco Technical Notes.

  • Thermo Fisher Scientific. (2023). FDAA, Marfey's Reagent Product Information. Thermo Scientific.

Sources

Determining enantiomeric excess (ee) of (S)-3-methoxypyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Determining the enantiomeric excess (ee) of (S)-3-methoxypyrrolidine and its derivatives is a critical analytical step in modern drug development. As a versatile chiral building block—prominently featured in the synthesis of A2A/A2B adenosine receptor antagonists for cancer immunotherapy[1]—its stereochemical purity directly dictates the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API).

As a Senior Application Scientist, I have evaluated numerous analytical strategies for pyrrolidine derivatives. Because secondary amines are prone to severe peak tailing and complex conformational dynamics, selecting the right analytical methodology requires balancing throughput, precision, and structural confirmation. This guide objectively compares the two gold-standard approaches: Direct Chiral Chromatography (HPLC/SFC) and Indirect NMR Analysis via Mosher’s Derivatization .

Workflow Start (S)-3-Methoxypyrrolidine Sample Decision Select Analytical Approach Start->Decision Direct Direct Separation (Chiral Chromatography) Decision->Direct High Throughput Indirect Indirect Analysis (NMR Spectroscopy) Decision->Indirect Absolute Config Needed Deriv1 N-Boc / N-Benzyl Protection (Optional) Direct->Deriv1 Deriv2 Derivatization with (R)/(S)-MTPA-Cl Indirect->Deriv2 HPLC Chiral HPLC (e.g., Chiralpak AD-H) Deriv1->HPLC SFC Chiral SFC (Supercritical CO2) Deriv1->SFC Calc1 Integrate Peak Areas (AUC) HPLC->Calc1 SFC->Calc1 NMR 1H / 19F NMR Data Acquisition Deriv2->NMR Calc2 Integrate Diastereomeric Signals NMR->Calc2

Analytical workflow for determining the ee of 3-methoxypyrrolidine derivatives.

Method A: Direct Chiral Chromatography (HPLC & SFC)

Direct separation relies on passing the analyte through a column packed with a chiral stationary phase (CSP). For 3-methoxypyrrolidine derivatives, derivatized polysaccharide columns such as CHIRALPAK OZ-H or AD-H are the industry standard[1].

Causality & Mechanistic Insights

Enantioseparation occurs via transient diastereomeric complexes formed between the analyte and the helical grooves of the polysaccharide polymer. These interactions include hydrogen bonding (via carbamate linkages), dipole-dipole interactions, and steric inclusion.

The Tailing Problem: Free secondary amines like 3-methoxypyrrolidine interact strongly with residual silanol groups on the silica support of the CSP, leading to severe peak tailing. The Solution: This is mitigated either by pre-column protection (e.g., N-Boc or N-benzyl derivatization) or by adding a basic modifier like diethylamine (DEA) to the mobile phase[2]. DEA competitively binds to the acidic silanols, ensuring sharp, symmetrical peaks that allow for precise Area Under the Curve (AUC) integration.

Supercritical Fluid Chromatography (SFC) is increasingly replacing HPLC for this application. Supercritical CO₂ possesses lower viscosity and higher diffusivity than liquid organic solvents. This fundamental physical difference allows for flow rates 3–5 times higher than HPLC without proportional increases in backpressure, drastically reducing run times while maintaining or improving resolution.

Self-Validating Experimental Protocol: Chiral HPLC
  • Sample Preparation: Dissolve the N-Boc-3-methoxypyrrolidine sample in HPLC-grade Hexane/Isopropanol (IPA) (1:1) to a concentration of 1.0 mg/mL.

  • System Suitability Test (SST) - Validation Step: Inject a racemic standard of N-Boc-3-methoxypyrrolidine. Calculate the resolution (

    
    ). Proceed only if 
    
    
    
    (baseline separation). If
    
    
    , decrease the IPA modifier concentration by 2-5% to increase retention and interaction time with the CSP.
  • Mobile Phase Preparation: Prepare a mixture of Hexane/IPA (90:10 v/v) containing 0.1% DEA to suppress silanol interactions[2]. Degas thoroughly.

  • Acquisition: Use a Chiralpak AD-H column (4.6 × 250 mm, 5 μm). Set flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection at 210 nm.

  • Analysis: Inject 10 μL of the unknown sample. Calculate ee using the formula:

    
    .
    
Quantitative Performance: HPLC vs. SFC (N-Boc-3-methoxypyrrolidine)
ParameterChiral HPLC (Chiralpak AD-H)Chiral SFC (Chiralpak AD-H)
Mobile Phase Hexane / IPA (90:10) + 0.1% DEACO₂ / MeOH (90:10) + 0.1% DEA
Flow Rate 1.0 mL/min3.0 mL/min
Backpressure ~80 bar~120 bar
Retention Time (S) 8.4 min2.1 min
Retention Time (R) 9.8 min2.6 min
Resolution (

)
2.12.8
Throughput Low (~15 min/sample)High (~4 min/sample)

Method B: Indirect NMR Analysis via Mosher’s Derivatization

When chiral chromatography is unavailable, or when the absolute configuration must be correlated alongside the ee, indirect NMR analysis using Chiral Derivatizing Agents (CDAs) like Mosher's acid chloride (MTPA-Cl) is the definitive method[3].

MosherLogic Amine Enantiomeric Mixture (R/S)-3-Methoxypyrrolidine Reaction Nucleophilic Acylation (Pyridine/DMAP, RT) Amine->Reaction Reagent Chiral Derivatizing Agent (S)-MTPA-Cl Reagent->Reaction Diastereomers Diastereomeric Amides (R,S)-Amide + (S,S)-Amide Reaction->Diastereomers NMR_1H 1H NMR Analysis (Δδ of -OCH3 protons) Diastereomers->NMR_1H NMR_19F 19F NMR Analysis (Δδ of -CF3 fluorine) Diastereomers->NMR_19F Result Calculate ee % (|Area1 - Area2| / Total Area) NMR_1H->Result NMR_19F->Result

Reaction logic and analytical pathways for Mosher's amide NMR derivatization.

Causality & Mechanistic Insights

Reacting the enantiomeric mixture of 3-methoxypyrrolidine with enantiopure (S)-MTPA-Cl yields a mixture of diastereomeric amides[4]. The analytical power of this method stems from the conformational rigidity of the resulting amide bond. In solution, the carbinyl proton, carbonyl oxygen, and trifluoromethyl group of the MTPA moiety adopt a coplanar arrangement.

The phenyl ring of the MTPA group exerts a strong magnetic anisotropic shielding effect . Protons on the pyrrolidine ring that are spatially situated on the same face as the phenyl ring experience an upfield shift (lower ppm) compared to the other diastereomer.

While ¹H NMR can be used to monitor the -OCH₃ protons, ¹⁹F NMR is vastly superior for ee determination. The -CF₃ group yields a sharp singlet without any background interference from aliphatic protons, making integration highly precise and immune to baseline noise.

Self-Validating Experimental Protocol: Mosher's Derivatization
  • Reaction Setup: In a dry vial under nitrogen, dissolve 10 mg of the 3-methoxypyrrolidine sample in 0.5 mL of anhydrous CDCl₃. Add 3 equivalents of anhydrous pyridine and 0.1 equivalents of DMAP (catalyst).

  • Derivatization: Add 2.0 equivalents of (S)-MTPA-Cl dropwise. Stir at room temperature for 2 hours.

  • Kinetic Resolution Check - Validation Step: Before workup, acquire a crude ¹H NMR spectrum. Verify the complete disappearance of the secondary amine N-H proton and the downfield shift of the pyrrolidine α-protons. 100% conversion is mandatory ; incomplete reactions suffer from kinetic resolution, where one enantiomer reacts faster, artificially skewing the measured ee.

  • Acquisition: Acquire a ¹⁹F NMR spectrum (with ¹H decoupling) using a relaxation delay (d1) of at least 5 seconds to ensure complete relaxation of the fluorine nuclei for accurate integration.

  • Analysis: Integrate the two distinct -CF₃ singlets. Calculate ee using the ratio of the integrals.

Quantitative Performance: Typical NMR Shifts for Mosher's Amides
NucleusSignal Source(S,S)-Diastereomer (ppm)(R,S)-Diastereomer (ppm)Δδ (ppm)
¹H NMR -OCH₃ group3.283.35+0.07
¹H NMR Pyrrolidine H-34.053.92-0.13
¹⁹F NMR MTPA -CF₃ group-69.15-68.85+0.30

Note: The large baseline separation in the ¹⁹F spectrum (Δδ = 0.30 ppm) allows for highly accurate ee quantification up to >99%.

Objective Comparison Matrix

FeatureDirect Chiral HPLC/SFCIndirect NMR (Mosher's)
Primary Advantage High throughput, non-destructive to the derivative.Provides absolute stereochemical configuration; no specialized columns needed.
Sample Preparation Minimal (dilution, possible simple protection).Laborious (requires rigorous anhydrous derivatization and workup).
Risk of Artifacts Low (provided baseline resolution is achieved).High (kinetic resolution if derivatization is <100% complete).
Equipment Cost High (requires expensive chiral columns and SFC/HPLC systems).Low-to-Moderate (utilizes standard NMR spectrometers available in most synthesis labs).
Best Used For Routine screening, process chemistry, and QC release.Initial structural elucidation, absolute configuration assignment, and academic research.

References

  • Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy Journal of Medicinal Chemistry - ACS Public
  • EP3858816A1 - Novel method for preparing (-)
  • NMR determination of enantiomeric excess ResearchG
  • Jumping in the Chiral Pool: Asymmetric Hydroamin

Sources

Comparative Guide: COSY and HSQC NMR Interpretation for 3-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-substituted pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous bioactive alkaloids and pharmaceutical agents (e.g., darifenacin, glycopyrronium). However, its structural characterization presents a unique challenge: the introduction of a substituent at the C3 position breaks the ring symmetry, creating a complex spin system with multiple diastereotopic protons.

Standard 1D


H NMR is often insufficient for unambiguous assignment due to severe signal overlap of the methylene protons (H2, H4, H5). This guide compares the standard 2D correlation methods (COSY, HSQC) against advanced alternatives (TOCSY, Multiplicity-Edited HSQC), providing a validated workflow for resolving the stereochemical and regiochemical complexity of this scaffold.

Part 1: The Challenge of the Pyrrolidine Ring

In a 3-substituted pyrrolidine, the chirality at C3 renders the protons on C2, C4, and C5 diastereotopic. This results in up to seven distinct proton environments (excluding the substituent and N-H), often compressed within a narrow 1.5–3.5 ppm window.

The "Product": Standard COSY & HSQC
  • COSY (Correlation Spectroscopy): Maps ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    H-
    
    
    
    H spin-spin coupling.
  • HSQC (Heteronuclear Single Quantum Coherence): Maps ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    H-
    
    
    
    C one-bond correlations.
The Limitation

In 3-substituted pyrrolidines, the geminal couplings (


 Hz) and vicinal couplings (

) create higher-order multiplets. In standard COSY, cross-peaks near the diagonal (e.g., H4a/H4b) often merge. Standard HSQC provides carbon resolution but fails to distinguish the crucial C3 methine from the C2/C4/C5 methylenes without additional DEPT experiments.

Part 2: Comparative Analysis of Pulse Sequences

The following analysis compares standard protocols against "edited" or "total" correlation alternatives specifically for this scaffold.

H-H Connectivity: COSY vs. TOCSY
FeatureStandard COSY TOCSY (Total Correlation Spectroscopy) Verdict for 3-Sub. Pyrrolidines
Mechanism Transfers magnetization to immediate neighbors (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

).
Propagates magnetization through the whole spin system via spin-lock.[1]TOCSY wins on overlap.
Diagonal Resolution Poor for tightly coupled geminal protons (H4a/H4b).Can be adjusted, but often suffers from relaxation artifacts.COSY wins on local geometry.
Spin System ID Requires "walking" the chain step-by-step (H2→H3→H4→H5).Shows all ring protons in one trace (H2 sees H5).TOCSY is superior for confirming the isolated ring system.
Stereochemistry Cross-peak fine structure contains

-coupling info (active coupling).
Cross-peaks are generally structure-less (in-phase).DQF-COSY is essential.

Expert Insight: For 3-substituted pyrrolidines, DQF-COSY (Double Quantum Filtered COSY) is the superior choice over standard magnitude COSY. It suppresses the diagonal singlets (solvent/impurities) and restores the anti-phase multiplet structure, allowing extraction of


 and 

values necessary for determining the C3-substituent orientation (endo/exo puckering).
C-H Connectivity: HSQC vs. Multiplicity-Edited HSQC
FeatureStandard HSQC Multiplicity-Edited HSQC (me-HSQC) Verdict for 3-Sub. Pyrrolidines
Information Correlates

to

.
Correlates

to

+ Phase info (CH/CH

vs CH

).
me-HSQC is non-negotiable.
Ambiguity C3 (CH) and C4 (CH

) often have similar Carbon shifts (~30-40 ppm).
C3 (CH) is positive (red); C4 (CH

) is negative (blue).
me-HSQC solves the regiochemistry.
Sensitivity High.High (comparable to standard).Tie.

Expert Insight: There is virtually no penalty for running me-HSQC over standard HSQC. For pyrrolidines, it immediately flags the C3 position (the only methine in the ring), serving as the "anchor point" for the entire assignment.

Part 3: Experimental Data & Interpretation[4][5][6][7]

Representative Data: 3-Phenylpyrrolidine

Solvent: CDCl


, 400 MHz.[2] Based on aggregated literature values (e.g., Beilstein J. Org. Chem. 2013, 9, 2374).
PositionType

(ppm)

(ppm)
MultiplicityKey COSY Correlationsme-HSQC Phase
2a CH

3.3555.2ddH2b, H3Negative (Blue)
2b CH

2.9555.2ddH2a, H3Negative (Blue)
3 CH 3.40 45.8 m H2a, H2b, H4a, H4b Positive (Red)
4a CH

2.3034.5mH3, H4b, H5a, H5bNegative (Blue)
4b CH

1.9534.5mH3, H4a, H5a, H5bNegative (Blue)
5a CH

3.1547.1mH4a, H4b, H5bNegative (Blue)
5b CH

2.8047.1mH4a, H4b, H5aNegative (Blue)
Interpretation Workflow
  • Anchor at C3: Look for the only aliphatic CH signal in the me-HSQC (positive phase) that is not the substituent. This is H3.

  • Walk to C2: In the COSY, H3 will show strong correlations to two diastereotopic protons (H2a/H2b) which are usually downfield (near nitrogen).

  • Walk to C4: H3 will also correlate to H4a/H4b (usually upfield, shielded).

  • Close the Loop: H4a/H4b must correlate to H5a/H5b (downfield, near nitrogen).

Part 4: Visualization of Workflows

Logic Flow for Structural Assignment

The following diagram illustrates the decision matrix for assigning the pyrrolidine ring using the recommended pulse sequences.

NMR_Workflow RawData Raw 1H NMR Spectrum (Overlapped Multiplets) Step1 Step 1: Multiplicity-Edited HSQC RawData->Step1 Decision1 Identify C3 Methine (Positive Phase, ~35-50 ppm) Step1->Decision1 Separate CH from CH2 Step2 Step 2: DQF-COSY Decision1->Step2 Use H3 as Anchor PathA Trace H3 -> H2a/H2b (Downfield, N-adjacent) Step2->PathA Strong Vicinal Coupling PathB Trace H3 -> H4a/H4b (Upfield, Shielded) Step2->PathB Vicinal Coupling Step3 Step 3: NOESY/ROESY PathA->Step3 PathB->Step3 Result Stereochemical Assignment (cis vs trans) Step3->Result Spatial Proximity

Figure 1: Step-by-step logic flow for assigning 3-substituted pyrrolidines using me-HSQC as the primary filter.

Pulse Sequence Comparison

This diagram contrasts the information density of the standard vs. recommended approach.[1][3]

Comparison Standard Standard Approach 1D 1H NMR Standard COSY Standard HSQC Result Ambiguous Multiplets Diagonal Overlap No CH/CH2 distinction Recommended Recommended Approach 1D 1H NMR DQF-COSY me-HSQC Result J-Coupling Extraction Diagonal Suppression Clear Regiochemistry Standard->Recommended  Upgrade for Pyrrolidines  

Figure 2: The "Upgrade" path. Moving from standard sequences to DQF-COSY and me-HSQC significantly reduces ambiguity.

Part 5: Experimental Protocol (Self-Validating)

To ensure high-quality data that supports the interpretation above, follow this specific protocol.

Sample Preparation[8][10][11][12]
  • Mass: 5–10 mg of pyrrolidine derivative.

  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (if NH exchange or solubility is an issue).
    • Note: DMSO-

      
       often improves separation of H2/H5 signals due to viscosity/solvation effects.
      
  • Tube: High-quality 5mm tube (concentricity error < 0.01 mm).

Acquisition Parameters (600 MHz Base)
1. Multiplicity-Edited HSQC (hsqcedetgpsisp2.3)
  • Rationale: Uses gradients for artifact suppression and echo/antiecho for phase sensitivity.

  • TD (Time Domain): 2048 (F2), 256 (F1).

  • NS (Scans): 4–8 (Sufficient for >5mg).

  • CNST2 (

    
    ):  145 Hz.
    
    • Validation: If C-H correlations are missing (e.g., near electron-withdrawing groups), adjust CNST2 to 160 Hz.

  • Processing: Linear Prediction (LP) in F1 to improve resolution without long acquisition times.

2. DQF-COSY (cosydfph)
  • Rationale: Double-quantum filter removes singlets (t-butyl, solvent) and allows measurement of active couplings in cross-peaks.

  • TD: 4096 (F2), 512 (F1).

  • SW (Spectral Width): Minimize to encompass only the ring and substituent protons (e.g., 0–8 ppm) to maximize digital resolution.

  • Validation: Look for the diagonal. If the diagonal is purely absorption mode (broad), the DQF failed. It should be suppressed or dispersive.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on DQF-COSY vs COSY mechanics).
  • Ferreira, F., et al. (2013). "Synthesis of 3-substituted pyrrolidines via palladium-catalyzed hydroarylation." Semantic Scholar/NIH. Link (Source for 3-aryl pyrrolidine chemical shifts).

  • Reich, H. J. (2025). "Structure Determination Using NMR." University of Wisconsin-Madison. Link (Gold standard for coupling constants and conformational analysis).

  • Magritek Application Note. (2015). "Two Experiments for the Price of One: The Multiplicity-Edited HSQC." Link (Validation of me-HSQC physics).

  • Jeol USA. (2023). "COSY/TOCSY Analysis: Interpreting spin correlations." Link (Comparative visualization of magnetization transfer).

Sources

Comparative Guide: Cbz vs. Boc Protection for 3-Methoxypyrrolidine Synthesis

[1]

Executive Summary

For the synthesis of 3-methoxypyrrolidine from 3-hydroxypyrrolidine, Cbz is the superior choice for process scalability and robustness , while Boc is acceptable for small-scale discovery chemistry provided temperature is strictly controlled during the methylation step.[1]

The critical differentiator is the O-methylation step (NaH/MeI) . While both groups can tolerate basic conditions, N-Boc carries a higher risk of intramolecular cyclization (side reaction) and instability if the reaction exotherms, whereas N-Cbz is virtually inert to these conditions.[1]

Strategic Analysis: The Decision Matrix
FeatureN-Boc Protection N-Cbz Protection Verdict
Protection Step Reagent: Boc₂OCond: Mild (DCM/THF, RT)Yield: >95%Reagent: Cbz-ClCond: Schotten-Baumann (aq.[1] Na₂CO₃)Yield: >90%Draw (Both are trivial)
O-Methylation (The Critical Step)Risk: Moderate. Requires 0°C maintenance. Risk of cyclic carbamate formation (6-membered ring) if warmed.Risk: Low.Stable to NaH/MeI even at RT or mild heating. No cyclization risk.Cbz Wins
Deprotection Reagent: TFA or HCl/Dioxane.Issues: Volatile isobutylene; corrosive waste; hygroscopic salt product.Reagent: H₂/Pd-C or HBr/AcOH.Issues: Requires hydrogenation equipment; potential catalyst poisoning (rare here).Context Dependent
Scale-Up Poor. Large volumes of TFA/ether are hazardous and costly to dispose of.[1]Excellent. Hydrogenolysis is clean; product often isolated as free base or clean salt.Cbz Wins
Technical Deep Dive: The O-Methylation Step

The transformation of N-protected-3-hydroxypyrrolidine to N-protected-3-methoxypyrrolidine requires strong base (Sodium Hydride) and an alkylating agent (Methyl Iodide).[1] This is where the choice of protecting group dictates the success of the reaction.

The "Cyclic Carbamate" Trap (Boc Limitation)

When N-Boc-3-hydroxypyrrolidine is treated with NaH, the resulting alkoxide is a strong nucleophile.[1]

  • Mechanism: The C3-alkoxide can attack the carbamate carbonyl (C=O) of the Boc group.

  • Result: Loss of tert-butoxide and formation of a 6-membered cyclic carbamate (tetrahydro-2H-pyrrolo[1,2-c][1,3]oxazin-1-one).[1]

  • Impact: This side reaction competes with O-methylation, particularly if the reaction warms above 0°C or if MeI addition is delayed.[1]

The Cbz Advantage

The benzyl group in Cbz is a poorer leaving group than the tert-butyl group in this specific intramolecular nucleophilic attack context. Consequently, the rate of O-methylation (intermolecular) vastly exceeds the rate of cyclization (intramolecular), making the Cbz route robust even at room temperature.

Experimental Protocols
Route A: The Cbz Protocol (Recommended for Scale)

Step 1: Protection

  • Reaction: 3-Hydroxypyrrolidine (1.0 eq) + Cbz-Cl (1.1 eq) + Na₂CO₃ (2.5 eq) in THF/H₂O (1:1).

  • Procedure: Stir at 0°C to RT for 4 h. Extract with EtOAc.[2]

  • Yield: ~92-95% (White solid/oil).[1]

Step 2: O-Methylation (Robust)

  • Reagents: NaH (60% dispersion, 1.5 eq), MeI (1.5 eq), dry THF.

  • Protocol:

    • Suspend NaH in dry THF at 0°C.

    • Add N-Cbz-3-hydroxypyrrolidine solution dropwise. Gas evolution observed.

    • Stir 30 min at 0°C, then warm to RT for 30 min (ensure complete deprotonation).

    • Cool back to 0°C; add MeI dropwise.

    • Critical: Can be stirred at RT overnight without side reactions.

    • Quench with NH₄Cl(aq). Extract EtOAc.

  • Yield: 85-90%.[1]

Step 3: Deprotection (Hydrogenolysis)

  • Reagents: Pd/C (10 wt%), H₂ (1 atm or balloon), MeOH.

  • Protocol: Stir under H₂ atmosphere for 4-12 h. Filter through Celite.[3]

  • Product: 3-Methoxypyrrolidine (Free base or convert to HCl salt).[1]

Route B: The Boc Protocol (Small Scale Only)

Step 1: Protection

  • Reaction: 3-Hydroxypyrrolidine + Boc₂O (1.1 eq) + TEA in DCM.

  • Yield: >95%.

Step 2: O-Methylation (Temperature Sensitive)

  • Reagents: NaH (1.2 eq), MeI (2.0 eq), dry DMF (Preferred over THF for rate).

  • Protocol:

    • Strictly maintain 0°C. Do not warm to RT during deprotonation if possible.

    • Add NaH to solution of substrate and MeI simultaneously (Quench-in-situ technique) OR add MeI immediately after base addition.[1]

    • Avoid: Long stir times with NaH alone.

  • Yield: 70-80% (Variable due to cyclization risk).[1]

Step 3: Deprotection (Acidic)

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Protocol: Stir at RT for 2 h. Evaporate.

  • Product: 3-Methoxypyrrolidine Hydrochloride.[1]

Visualizing the Pathways

GStart3-HydroxypyrrolidineCbz_ProtN-Cbz-3-HydroxypyrrolidineStart->Cbz_ProtCbz-Cl, Na2CO3(High Yield)Boc_ProtN-Boc-3-HydroxypyrrolidineStart->Boc_ProtBoc2O, TEACbz_OMeN-Cbz-3-MethoxypyrrolidineCbz_Prot->Cbz_OMeNaH, MeI, THF(Stable at RT)Final_Cbz3-Methoxypyrrolidine(Clean Profile)Cbz_OMe->Final_CbzH2, Pd/C(Scalable)Boc_OMeN-Boc-3-MethoxypyrrolidineBoc_Prot->Boc_OMeNaH, MeI(Must keep <0°C)Cyclic_SideSIDE PRODUCT:Cyclic Carbamate(Loss of tBu)Boc_Prot->Cyclic_SideNaH, Heat/Time(Intramolecular Attack)Final_Boc3-Methoxypyrrolidine(HCl Salt)Boc_OMe->Final_BocHCl/Dioxane

Figure 1: Comparative synthetic pathways. Note the divergence in the Boc route leading to potential cyclic side products under basic conditions.

References
  • Comparison of Protecting Groups (General): Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] Link

  • Synthesis of 3-hydroxypyrrolidine Derivatives: Organic Syntheses, Coll. Vol. 10, p.382 (2004); Vol. 78, p.177 (2000). (General protocols for pyrrolidine handling). Link

  • Methylation of Boc-Amino Acids (Side Reactions): McDermott, J. R., & Benoiton, N. L. (1973). "N-Methylamino acids in peptide synthesis. II. A new synthesis of N-benzyloxycarbonyl, N-methylamino acids." Canadian Journal of Chemistry, 51(12), 1915-1919. (Discusses Ag2O/MeI preference over NaH for Boc derivatives to avoid cyclization). Link

  • Scale-Up Considerations: Comparison of Cbz vs Boc in piperazic acid synthesis (analogous cyclic amine). Molecules, 2020, 25(24), 5939.[4] Link

Optical Rotation & Characterization Guide: (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate (also known as (S)-N-Cbz-3-methoxypyrrolidine ) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly for kinase inhibitors and GPCR ligands where the pyrrolidine ring provides a rigid scaffold for spatial orientation.

This guide addresses the specific physical characterization of this compound, with a focus on optical rotation as a key quality attribute. Unlike its commercially ubiquitous precursor, (S)-N-Cbz-3-pyrrolidinol, the methoxy-derivative is often synthesized in situ or custom-manufactured, leading to sparse public standardization of its specific rotation values. This guide provides the reference values for its precursors , a comparative analysis with Boc-alternatives , and a self-validating synthesis protocol to ensure enantiomeric purity.

Physical Characterization & Optical Rotation[1][2][3][4]

The "Missing" Standard: Navigating Data Gaps

While widely used, the specific optical rotation (


) for the methoxy-derivative is frequently not reported in standard commercial catalogs, which typically list the starting alcohol. In high-integrity medicinal chemistry, the optical purity of the precursor  is the primary control point.
Reference Data for Quality Control (QC)

To validate the stereochemistry of (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate, researchers must benchmark against its immediate precursor.

CompoundStructureCAS NumberOptical Rotation (

)
Conditions
(S)-1-Cbz-3-pyrrolidinol Precursor100858-32-0+21.0° c=1, MeOH (Typical)
(R)-1-Cbz-3-pyrrolidinol Enantiomer100858-33-1-21.0° c=1, MeOH
(R)-1-Benzyl-3-pyrrolidinol Analog101930-07-8+3.7° c=5, MeOH
(S)-1-Boc-3-pyrrolidinol Alternative103057-44-9+27.0° c=1, CHCl3

Expert Insight: The methylation of the C3-hydroxyl group generally preserves the sign of rotation in this scaffold but may alter the magnitude. If your synthesized (S)-methoxy product exhibits a rotation near 0° or significantly negative (in MeOH), suspect racemization or inversion (Mitsunobu conditions can invert; NaH/MeI retention is expected).

Protocol: Polarimetry Measurement

To establish an internal standard for your specific lot:

  • Solvent: Use HPLC-grade Methanol or Chloroform (match the precursor's CoA solvent).

  • Concentration: Prepare a 1.0 g/100 mL (c=1) solution.

  • Temperature: Equilibrate to 20°C .

  • Wavelength: Sodium D-line (589 nm).

  • Equation:

    
     where 
    
    
    
    is the observed rotation and
    
    
    is path length in dm.

Comparative Analysis: Cbz vs. Boc Protecting Groups

Choosing between Benzyl (Cbz) and tert-Butyl (Boc) carbamates dictates the downstream synthetic strategy.

Feature(S)-N-Cbz-3-methoxypyrrolidine (S)-N-Boc-3-methoxypyrrolidine
Deprotection Hydrogenolysis (

, Pd/C) or Strong Acid (HBr/AcOH)
Acidolysis (TFA, HCl)
Stability Stable to TFA , weak bases, and nucleophiles.Stable to Hydrogenolysis , bases, and nucleophiles.
Orthogonality Compatible with acid-labile groups (e.g., t-Butyl esters).Compatible with benzyl esters/ethers.
Atom Economy Lower (Benzyl group is heavier).Higher.
Cost Generally more expensive precursor.Generally cheaper precursor.

Selection Logic: Use the Cbz-protected variant when your molecule contains acid-sensitive moieties (like acetals or tert-butyl esters) that would not survive Boc deprotection. Use Boc if your molecule contains reducible groups (like alkenes or nitro groups) that would not survive Cbz hydrogenolysis.

Experimental Protocol: Synthesis & Methylation

Objective: Synthesis of (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate from (S)-1-Cbz-3-pyrrolidinol with retention of stereochemistry.

Reagents
  • Substrate: (S)-1-Cbz-3-pyrrolidinol (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Electrophile: Methyl Iodide (MeI) (1.5 eq)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Solubilization: Dissolve (S)-1-Cbz-3-pyrrolidinol in anhydrous THF. Cool to 0°C .

  • Deprotonation: Add NaH portion-wise. Evolution of

    
     gas will occur. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete alkoxide formation.
    
  • Methylation: Cool back to 0°C. Add MeI dropwise (Exothermic).

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 1:1; Product

    
     > Starting Material).
    
  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Visualization: Synthesis & QC Workflow

G Start Start: (S)-1-Cbz-3-pyrrolidinol [α]D = +21° Reaction Methylation (NaH, MeI, THF, 0°C) Start->Reaction Activation Workup Quench & Extraction (EtOAc/NH4Cl) Reaction->Workup Complete Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Crude Oil Product Product: (S)-Benzyl 3-methoxypyrrolidine- 1-carboxylate Purification->Product Pure Oil QC QC Check: NMR & Polarimetry (Expect (+) Rotation) Product->QC Validation

Caption: Workflow for the synthesis and quality control of (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate, highlighting the critical QC checkpoint.

References

  • Sigma-Aldrich. (R)-(+)-1-Benzyl-3-pyrrolidinol Product Specification. Retrieved from .

  • ChemicalBook. (S)-1-Cbz-3-pyrrolidinol Properties and Optical Rotation. Retrieved from .

  • BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Retrieved from .

  • PubChem. Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate Data. Retrieved from .

  • Fisher Scientific. (S)-(+)-1-Boc-3-bromopyrrolidine Optical Rotation Data. Retrieved from .

Comparative Guide: Mass Spectrometry Profiling of N-Cbz-3-methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the mass spectrometric characterization of N-Cbz-3-methoxypyrrolidine , a critical chiral building block in the synthesis of pyrrolidine-based enzyme inhibitors and GPCR ligands.


)

Executive Summary

N-Cbz-3-methoxypyrrolidine (MW: 235.28 Da) presents a distinct mass spectral signature defined by the lability of the benzyloxycarbonyl (Cbz) protecting group. This guide compares its performance under Electron Ionization (EI) versus Electrospray Ionization (ESI) , and contrasts its spectral footprint against its common alternative, the N-Boc analog.

  • Best for Structural Fingerprinting: EI (GC-MS) due to characteristic tropylium ion formation.

  • Best for Purity/Intact Mass: ESI (LC-MS) due to stable

    
     generation.
    
  • Key Differentiator: The dominant

    
     91 peak in EI distinguishes it from N-Boc analogs (which favor 
    
    
    
    57).

Structural Context & Theoretical Fragmentation

The molecule consists of a pyrrolidine core substituted with a methoxy group at the C3 position and protected by a carbobenzyloxy (Cbz) group at the nitrogen.

Molecular Formula:


Monoisotopic Mass:  235.1208 Da
Fragmentation Logic
  • Cbz Lability: The benzyl-oxygen bond is the weakest link under high-energy impact, typically yielding a benzyl cation (

    
    , 
    
    
    
    91) which rearranges to the ultra-stable tropylium ion.
  • Carbamate Cleavage: Following benzyl loss, the carbamate moiety often undergoes decarboxylation (

    
    ), leading to the pyrrolidine core ions.
    
  • Pyrrolidine Ring: The 3-methoxy substituent directs secondary fragmentation via

    
    -cleavage or loss of methanol (
    
    
    
    ).

Experimental Comparison: EI vs. ESI Performance

Scenario A: Electron Ionization (EI) – The "Hard" Impact

Platform: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]

Under standard 70 eV ionization, the molecular ion (


) is often weak or absent due to the stability of the benzyl fragment.
Fragment Ion (

)
IdentityRelative Abundance (Typical)Diagnostic Value
91 Tropylium Ion (

)
100% (Base Peak) Critical. Confirms Cbz group.
235Molecular Ion (

)
< 5%Low. Confirms MW if visible.
144

10-20%High. Represents the carbamate core.[3]
100

15-30%High. Represents 3-methoxypyrrolidine core.[4]
65Cyclopentadienyl (

)
10-15%Moderate. Secondary fragment of

91.
Scenario B: Electrospray Ionization (ESI) – The "Soft" Touch

Platform: Liquid Chromatography-Mass Spectrometry (LC-MS)

ESI preserves the molecular integrity, making it the superior choice for purity assays during synthesis scaling.

Ion SpeciesObserved

Interpretation

236.1 Protonated Molecule (Dominant)

258.1Sodium Adduct (Common in glass/solvent contamination)

471.2Protonated Dimer (Concentration dependent)

Comparative Analysis: N-Cbz vs. N-Boc Analogs

When selecting a protecting group strategy, the MS signature provides a rapid method for identification.

FeatureN-Cbz-3-methoxypyrrolidine N-Boc-3-methoxypyrrolidine
Base Peak (EI)

91
(Tropylium)

57
(t-Butyl cation)
High Mass Loss Loss of 91 Da (

)
Loss of 56 Da (Isobutene) or 100 Da (Boc)
Stability Stable to acid; labile to hydrogenolysisLabile to acid; stable to hydrogenolysis
Diagnostic Utility High (91 is very distinct)Moderate (57 is common in background)

Expert Insight: If your spectrum shows a mix of


 91 and 

57, you likely have incomplete protection or cross-contamination. The

91 peak is significantly more intense per mole than

57 due to the resonance stability of the tropylium ion.

Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways under Electron Ionization (EI), highlighting the dominance of the Cbz group fragmentation.

FragmentationPathway Parent Parent Ion (M+•) m/z 235 Tropylium Tropylium Ion (Base Peak) m/z 91 Parent->Tropylium Benzyl Cleavage (Fast) CoreCarbamate Carbamate Core [M - Benzyl]+ m/z 144 Parent->CoreCarbamate Benzyl Loss Fragment65 Cyclopentadienyl m/z 65 Tropylium->Fragment65 - C2H2 PyrrolidineCore 3-Methoxypyrrolidine [M - Cbz]+ m/z 100 CoreCarbamate->PyrrolidineCore - CO2 (Decarboxylation)

Figure 1: Primary fragmentation pathways of N-Cbz-3-methoxypyrrolidine under 70 eV Electron Ionization.

Validated Experimental Protocols

Protocol A: GC-MS Structural Confirmation

Purpose: To verify the presence of the Cbz group and the pyrrolidine core via fragmentation fingerprinting.

  • Sample Prep: Dissolve 1 mg of N-Cbz-3-methoxypyrrolidine in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Inlet Conditions: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Validation Check: Ensure the Base Peak is

    
     91. If 
    
    
    
    91 is present but weak, check for source contamination or low ionization energy.
Protocol B: LC-MS Purity Analysis

Purpose: To determine molecular weight and purity without inducing fragmentation.

  • Sample Prep: Dilute to 10 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Validation Check: Look for a clean peak at

    
     236.1 (
    
    
    
    ). Presence of
    
    
    91 in ESI indicates excessive cone voltage (In-Source Fragmentation).

References

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups: Protection and Deprotection Mechanisms. Retrieved from [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. Retrieved from [Link]

  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI vs ESI. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening. Retrieved from [Link]

Sources

High-Resolution IR Spectrum Analysis of Carbamate Carbonyl Stretches in Pyrrolidines: Resolving Rotameric States

Author: BenchChem Technical Support Team. Date: March 2026

[1

I'm now structuring the document, with an executive summary and detailed

Finalizing Draft

I've just finalized the guide's visual elements, including Graphviz diagram captions, ensuring they're concise and informative. Figure 1 clarifies how steric hindrance causes restricted C-N rotation, resulting in IR peak splitting. Figure 2 depicts the self-validating transmission FTIR workflow for rotamer quantification.

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural characterization of protected cyclic amines. Pyrrolidines bearing carbamate protecting groups—such as tert-butoxycarbonyl (Boc) or carboxybenzyl (Cbz)—are ubiquitous building blocks in medicinal chemistry. A critical analytical node in their characterization is the infrared (IR) carbonyl stretch (


).

This guide provides an objective, causality-driven comparison of structural variants (N-Boc vs. N-Cbz) and analytical instrumentation (ATR-FTIR vs. Transmission FTIR). By understanding the underlying quantum mechanical and steric forces at play, researchers can accurately assign carbamate rotamers and optimize their spectroscopic workflows.

Mechanistic Grounding: The Causality of the Carbamate Shift

To interpret the IR spectrum of a pyrrolidine carbamate, we must first understand the molecular forces dictating the carbonyl stretching frequency. In a standard aliphatic ketone, the


 stretch appears near 1715 cm⁻¹. In carbamates (–O–CO–N<), the carbonyl carbon experiences competing resonance from both the alkoxy oxygen and the amine nitrogen.

The Pyrrolidine Ring Strain Effect: In pyrrolidines, the nitrogen atom is constrained within a five-membered ring. This structural constraint subtly alters the nitrogen's orbital hybridization, reducing its ability to delocalize its lone pair into the carbonyl


 orbital compared to acyclic secondary amines. Consequently, the C=O bond retains a higher degree of double-bond character, pushing the stretching frequency into the 1680–1740 cm⁻¹  regime [1.1].

The Rotamer Effect (Peak Splitting): The partial double-bond character of the carbamate C–N bond restricts free rotation. Because the bulky protecting groups cause significant steric hindrance, the molecule settles into distinct syn and anti rotamers. The timescale of molecular vibration (~


 s) is vastly faster than the timescale of rotamer interconversion (milliseconds to seconds). Therefore, IR spectroscopy captures a static snapshot of the equilibrium mixture. This manifests as a split or distinctly broadened carbonyl band. For instance, in highly substituted N-Boc pyrrolidines, the 

band splits into two distinct peaks at approximately 1709 cm⁻¹ and 1699 cm⁻¹ [1].

RotamerMechanism A N-Boc Pyrrolidine (Room Temp) B Restricted C-N Bond Rotation A->B Steric Hindrance C Syn Rotamer νC=O ~1709 cm⁻¹ B->C Conformer A D Anti Rotamer νC=O ~1699 cm⁻¹ B->D Conformer B C->D Slow Interconversion (Relative to IR timescale)

Fig 1. Steric hindrance causes restricted C-N rotation, leading to IR peak splitting.

Structural Comparison: N-Boc vs. N-Cbz Pyrrolidines

When selecting a protecting group for a synthetic sequence, understanding its spectral footprint is vital for downstream reaction monitoring (e.g., in situ ReactIR). Table 1 objectively compares the IR signatures of the two most common pyrrolidine carbamates.

Table 1: IR Signature Comparison of Pyrrolidine Carbamates

Spectral FeatureN-Boc PyrrolidineN-Cbz PyrrolidineCausality / Structural Assignment
ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

(C=O) Carbamate
~1690 – 1710 cm⁻¹~1695 – 1715 cm⁻¹C=O stretching; often split due to syn/anti rotameric states[1].
ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

(C-H) Aliphatic
~2970 cm⁻¹ (Strong)~2850 – 2950 cm⁻¹ (Mod)The tert-butyl group in Boc provides a massive, unmistakable aliphatic C-H stretch signal.

(C=C) Aromatic
Absent~1580 – 1600 cm⁻¹Arises from the benzyl ring present in the Cbz protecting group.

(C-H) Out-of-plane
Absent~730, 695 cm⁻¹Definitive indicator of the mono-substituted benzene ring in the Cbz group.

Instrumental Comparison: ATR-FTIR vs. Transmission FTIR

While Attenuated Total Reflectance (ATR) is the modern standard for rapid chemical identification[2], it is not always the optimal choice for resolving the subtle peak splitting caused by carbamate rotamers. Table 2 compares ATR-FTIR against traditional Transmission FTIR for this specific application.

Table 2: Performance Metrics for Rotamer Resolution

ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission FTIR (CaF₂ Liquid Cell)Scientific Impact on Carbamate Analysis
Sample Preparation Neat liquid or solid (Zero prep)Dilute solution (e.g., in dry CHCl₃)Neat samples in ATR suffer from intermolecular dipole interactions that broaden the C=O peak, masking rotamer splits.
Peak Shape Integrity Subject to anomalous dispersionTrue Beer-Lambert absorbanceATR shifts strong absorption bands (like C=O) to slightly lower wavenumbers, skewing mathematical deconvolution.
Rotamer Resolution Poor to ModerateExcellentTransmission in non-polar solvents isolates monomers, allowing crisp resolution of syn and anti states.
Pathlength Wavelength-dependent (~1-2 µm)Fixed (e.g., 0.1 mm)A fixed pathlength allows for absolute quantitative integration of rotamer ratios.

Scientist's Verdict: For routine identity verification, ATR-FTIR is superior due to its speed. However, for rigorous structural characterization and quantification of rotameric ratios, Transmission FTIR of a dilute solution is mandatory to eliminate optical artifacts and intermolecular broadening.

Experimental Protocol: High-Resolution IR Analysis of Rotamers

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for resolving pyrrolidine carbamate rotamers using Transmission FTIR.

Step 1: Solvent Baseline Validation

  • Flush a clean 0.1 mm pathlength CaF₂ liquid cell with anhydrous, ethanol-free Chloroform (CHCl₃).

  • Acquire a background spectrum (4000–600 cm⁻¹, 2 cm⁻¹ resolution, 64 scans).

  • Self-Validation Check: Ensure the 1680–1740 cm⁻¹ region is perfectly flat (Absorbance < 0.005) to confirm the absence of water vapor or residual analyte.

Step 2: Sample Preparation

  • Weigh exactly 15.0 mg of the N-Boc pyrrolidine derivative.

  • Dissolve quantitatively in 1.0 mL of the same anhydrous CHCl₃ used for the background.

  • Causality: Dilute solutions (~1.5% w/v) prevent intermolecular dipole-dipole interactions that artificially broaden the carbonyl band.

Step 3: Spectral Acquisition

  • Inject the sample solution into the CaF₂ cell, ensuring no air bubbles are trapped in the optical path.

  • Acquire the sample spectrum using identical parameters to the background (64 scans, 2 cm⁻¹ resolution).

Step 4: Mathematical Deconvolution

  • Isolate the

    
     spectral window (1650–1750 cm⁻¹).
    
  • Apply a baseline correction (linear) across this specific region.

  • Use spectroscopic software to fit two mixed Gaussian/Lorentzian curves to the split peak (e.g., anchoring initial guesses at 1709 cm⁻¹ and 1699 cm⁻¹).

  • Integrate the area under each deconvoluted curve to determine the exact thermodynamic ratio of the syn and anti rotamers.

Workflow S1 1. Sample Preparation Dilute 10-20 mg in dry CHCl3 S2 2. Background Acquisition CaF2 cell with pure CHCl3 S1->S2 S3 3. Spectral Scanning 4000-600 cm⁻¹, 2 cm⁻¹ resolution S2->S3 S4 4. Band Deconvolution Isolate 1680-1740 cm⁻¹ region S3->S4 S5 5. Rotamer Quantification Integrate Syn/Anti Peak Areas S4->S5

Fig 2. Self-validating Transmission FTIR workflow for resolving pyrrolidine carbamate rotamers.

References

  • Source: benchchem.
  • Source: White Rose eTheses Online (whiterose.ac.uk)
  • Source: MDPI (mdpi.com)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

I. Hazard Identification and Risk Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate may not be readily available, its structural components—a pyrrolidine ring and a benzyl carbamate group—necessitate a cautious approach. Pyrrolidine derivatives are often corrosive and can cause severe skin and eye damage.[1][2][3] Carbamates, as a class, can also present toxicological risks.[4][5] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.

Assumed Hazards:

  • Corrosive: Potential to cause severe skin burns and eye damage.

  • Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Irritant: May cause irritation to the respiratory system.[6][7][8]

  • Reactive: Incompatible with strong oxidizing agents and strong acids.[2][3]

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory operations.

II. Personal Protective Equipment (PPE): The First Line of Defense

Given the assumed hazards, a stringent PPE protocol is mandatory to prevent exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for each identified hazard.[4][9]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and potential burns or absorption.[1][9]
Eye Protection Safety goggles and a face shieldTo protect against splashes and fumes, preventing severe eye damage.[1][7]
Body Protection A laboratory coat or chemical-resistant apronTo protect the skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated fume hoodTo prevent inhalation of potentially harmful vapors or aerosols.[6][8]
III. Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[2]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2][3][10] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Neutralize (if applicable and safe): For small spills of corrosive materials, cautious neutralization with a suitable agent (e.g., sodium bicarbonate for acids) may be possible. However, given the unknown reactivity of this specific compound, this should only be attempted by trained personnel.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[2][11]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

IV. The Disposal Workflow: A Step-by-Step Protocol

The disposal of (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Chemical waste of this nature cannot be disposed of in regular trash or down the sewer.[13]

Caption: Decision workflow for the disposal of (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate.

Detailed Disposal Steps:

  • Waste Segregation: At the point of generation, segregate all waste contaminated with (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate. This includes unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., gloves, pipette tips, weighing paper).[11] This waste stream should be classified as hazardous organic waste .

  • Container Selection and Labeling:

    • Use a designated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[11][12] The container must have a secure, tightly fitting lid.

    • The container must be clearly labeled with the words "Hazardous Waste."[12] The label must also include the full chemical name: "(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate," the approximate concentration and quantity, and the date of waste generation.[11][12]

  • Decontamination of Empty Containers: Empty containers that held the pure compound must be decontaminated before they can be considered non-hazardous.

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[11]

    • Collect all three rinsates and add them to your hazardous organic waste container.[11]

    • After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.[11]

  • Satellite Accumulation: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[11][14] This area should be secure, well-ventilated, and away from ignition sources and incompatible materials.[2][3]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[11][12] Follow all institutional procedures for completing waste manifests and scheduling pickups. The ultimate disposal should be carried out by a licensed environmental waste management company.[1][11]

V. Conclusion: A Culture of Safety

The proper disposal of (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, researchers can ensure that their work contributes to scientific advancement without compromising safety or regulatory compliance.

References

  • TCI Chemicals. (2025, January 30). Safety Data Sheet.
  • Fisher Scientific. (2009, May 26). Safety Data Sheet.
  • Environmental Health and Safety, Stony Brook University. How to Dispose of Chemical Waste.
  • New Jersey Department of Health. Hazard Summary: Pyrrolidine.
  • Fisher Scientific. (2012, April 16). Safety Data Sheet.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from Environmental Marketing Services website.
  • Fisher Scientific. (2023, August 21). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • New Jersey Department of Health. Hazard Summary: Ammonium Carbamate.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (2025). Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals.
  • Apollo Scientific. Safety Data Sheet: Pyrrolidine.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • American Chemical Society. Regulation of Laboratory Waste.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
  • Occupational Safety and Health Administration. Respiratory Hazards in Agriculture.
  • Agilent Technologies. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • WorkSafe New Zealand. What to know when using insecticides containing organophosphates or carbamates (OPCs).
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet.
  • Combi-Blocks, Inc. (2023, January 2). QK-2925 - Safety Data Sheet.
  • Combi-Blocks, Inc. (2024, April 5). HD-7669 - Safety Data Sheet.
  • CP Lab Safety. Carbamates Waste Compatibility.

Sources

Personal protective equipment for handling (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate (CAS: Specific isomer analogs used for risk profiling) is a chiral pyrrolidine derivative protected by a carboxybenzyl (Cbz) group. While the Cbz moiety significantly reduces the volatility and basicity compared to the free pyrrolidine amine, it increases lipophilicity, thereby enhancing the potential for dermal absorption.

Operational Verdict: Treat as a Functional Irritant and Potential Sensitizer . Unlike simple salts, this compound possesses a structural motif common in bioactive pharmaceutical intermediates. Safety protocols must prioritize preventing dermal contact and inhalation of aerosols, particularly during solubilization in organic solvents.

Hazard Identification & Risk Assessment

In the absence of a compound-specific acute toxicology report, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of analogous Cbz-protected pyrrolidines (e.g., tert-Butyl pyrrolidine-1-carboxylate).

Hazard Classification Matrix
Hazard CategoryClassification (GHS)Signal WordHazard Statement
Skin Corrosion/Irritation Category 2WARNING H315: Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage/Irritation Category 2AWARNING H319: Causes serious eye irritation.[2][5]
STOT - Single Exposure Category 3WARNING H335: May cause respiratory irritation.[5]
Acute Toxicity (Oral) Category 4 (Inferred)WARNING H302: Harmful if swallowed.[4][5]

Critical Physicochemical Insight: The Cbz group renders the molecule stable but lipophilic. If dissolved in carrier solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the solvent acts as a vehicle, drastically reducing the "breakthrough time" of standard gloves and carrying the active compound through the skin barrier.

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for handling >50 mg quantities.

PPE Selection Table
Protection ZoneEquipment StandardTechnical SpecificationRationale
Hand Protection Nitrile (High Grade) Thickness: ≥ 0.11 mm (4 mil)Breakthrough: >480 min (Solid)Standard nitrile is sufficient for the solid. Double-gloving is required when solvated.
Hand Protection (Solvated) Laminate / Silver Shield Required if dissolved in DCM/THFNitrile degrades rapidly in halogenated solvents, exposing skin to the solute.
Eye Protection Safety Glasses w/ Side Shields ANSI Z87.1 (Impact & Splash)Prevents particulate entry.[6] Use Chemical Goggles if working with >100mL solution.
Respiratory Engineering Control Chemical Fume Hood (Face velocity: 80-100 fpm)Primary defense. N95 respirators are insufficient for organic vapors if removed from hood.
Body Defense Lab Coat (Poly/Cotton) High-neck, snap closurePrevents particulate accumulation on street clothes.
PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on the state of matter and solvent system.

PPE_Decision_Tree Start Start: Assess Task State State of Matter? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Solution / Oil State->Liquid Reaction/Workup Std_PPE Standard PPE: Nitrile (4mil) + Glasses + Hood Solid->Std_PPE Solvent_Check Solvent Type? Liquid->Solvent_Check Solvent_Check->Std_PPE Water/Ethanol Enhanced_PPE Enhanced PPE: Double Glove (Nitrile/Laminate) + Goggles Solvent_Check->Enhanced_PPE DCM/DMF/THF

Figure 1: PPE Selection Logic based on physical state and carrier solvent risks.

Operational Protocols

A. Weighing and Mass Transfer

Cbz-protected intermediates are often waxy solids or viscous oils that can hold static charge, leading to "jumping" particles.

  • Engineering Control: Place the analytical balance inside a filtered balance enclosure or fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Technique: Do not use metal spatulas if the compound is an oil; use a glass pipette or disposable plastic spatula to prevent cross-contamination.

B. Solubilization & Reaction Setup
  • Solvent Addition: Add solvent slowly. While not violently reactive, the heat of solution can volatilize the solvent, carrying the compound into the breathing zone.

  • Vessel Choice: Use borosilicate glass (Pyrex) with standard taper joints (14/20 or 24/40). Avoid open beakers.

C. Waste Disposal

This compound must not be disposed of down the drain.[5]

  • Solid Waste: Segregate into "Hazardous Solid Waste" containers. Label as "Irritant - Organic Solid."

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Contaminated PPE: Heavily soiled gloves must be disposed of as solid hazardous waste, not regular trash.

Emergency Response Pathways

In the event of exposure, immediate action mitigates long-term sensitization risks.

Emergency_Response Exposure Exposure Incident Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT use solvents to clean skin Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold eyelids open 3. Remove contacts if easy Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Seek Medical Attention if breathing difficult Inhale->Action_Inhale Report Report to HSE / Physician (Provide SDS of Analog) Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 2: Immediate response workflow for exposure incidents.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7] United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011.[7][8] [Link]

  • PubChem. Compound Summary for Cbz-protected Pyrrolidine Analogs (e.g., CID 2773950). National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling for pyrrolidine derivatives. [Link]

Sources

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